molecular formula C32H44N8O5 B1681090 SQ 31844 CAS No. 115766-42-2

SQ 31844

Cat. No.: B1681090
CAS No.: 115766-42-2
M. Wt: 620.7 g/mol
InChI Key: JAPDNMREULWAIY-LAJGZZDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SQ 31844 is a representatives of a novel class of renin inhibitors, the imidazole alcohols.

Properties

CAS No.

115766-42-2

Molecular Formula

C32H44N8O5

Molecular Weight

620.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C32H44N8O5/c41-28(29-34-11-12-35-29)25(17-22-7-3-1-4-8-22)37-27(19-24-20-33-21-36-24)31(43)39-30(42)26(18-23-9-5-2-6-10-23)38-32(44)40-13-15-45-16-14-40/h2,5-6,9-12,20-22,25-28,37,41H,1,3-4,7-8,13-19H2,(H,33,36)(H,34,35)(H,38,44)(H,39,42,43)/t25-,26-,27-,28+/m0/s1

InChI Key

JAPDNMREULWAIY-LAJGZZDBSA-N

Isomeric SMILES

C1CCC(CC1)C[C@@H]([C@H](C2=NC=CN2)O)N[C@@H](CC3=CN=CN3)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)N5CCOCC5

Canonical SMILES

C1CCC(CC1)CC(C(C2=NC=CN2)O)NC(CC3=CN=CN3)C(=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)N5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-morpholinylcarbonyl)-L-phenylalanyl-N-(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide
SQ 31844
SQ-31844

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Identity of SQ 31844: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of the compound identified as SQ 31844. While detailed experimental data and specific biological pathways for this particular molecule are not extensively documented in publicly available literature, this document consolidates the known chemical information and provides a framework for potential experimental investigation based on the broader class of pyrazolone-containing compounds.

Chemical Structure and Identification

The compound designated as this compound is cataloged in chemical databases with several identifiers. Its unambiguous identification is crucial for any research endeavor.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one
PubChem CID 6001017
ChEMBL ID CHEMBL1546134
SMILES CC1=NN(C(=C1)C=C2C(=O)NN=C2C)C3=CC=CC=C3

The core structure of this compound features a pyrazolone ring, a five-membered lactam ring containing two adjacent nitrogen atoms. This heterocyclic motif is a common scaffold in many biologically active compounds and is known to be a versatile pharmacophore. The structure is further characterized by the substitution of a methyl group and a complex methylidene bridge connecting to a second pyrazole ring, which itself is substituted with phenyl and thiophenyl groups.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 334.4 g/mol
Molecular Formula C18H14N4OS
XLogP3 3.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 3

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

Potential Experimental Protocols

Given the lack of specific published protocols for this compound, this section outlines a generalized experimental workflow that could be employed to characterize its biological activity. This workflow is based on standard practices for novel compound screening and characterization.

General Workflow for Biological Activity Screening

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies prep This compound Synthesis/ Procurement solubilize Solubilization in DMSO prep->solubilize serial_dilution Serial Dilution solubilize->serial_dilution treatment Cell Treatment with This compound Dilutions serial_dilution->treatment Test Concentrations cell_culture Cell Line Culture (e.g., Cancer Cell Lines) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay dose_response Dose-Response Curve Generation viability_assay->dose_response Viability Data ic50 IC50 Determination dose_response->ic50 target_id Target Identification Assays (e.g., Kinase Profiling) ic50->target_id Confirmed Hit pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis

Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel compound like this compound.

Methodology for Cell Viability Assay (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Potential Signaling Pathway Involvement

The pyrazolone scaffold is present in several compounds known to modulate various signaling pathways. While the specific targets of this compound are unknown, based on its structural features, it could potentially interact with kinases, cyclooxygenases, or other enzymes involved in cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway sq31844 This compound receptor Putative Target (e.g., Kinase) sq31844->receptor Inhibition/Activation downstream_protein1 Downstream Effector 1 receptor->downstream_protein1 downstream_protein2 Downstream Effector 2 downstream_protein1->downstream_protein2 transcription_factor Transcription Factor downstream_protein2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound, involving target engagement and downstream cellular effects.

Conclusion

This compound is a pyrazolone-containing compound with a defined chemical structure. While specific biological data for this molecule is sparse in the public domain, its structural motifs suggest potential for biological activity. The provided information on its chemical identity, predicted properties, and generalized experimental workflows offers a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to validate its potential as a pharmacological agent.

In-Depth Technical Guide to SQ 31844: A Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 31844 is a potent, novel renin inhibitor belonging to the imidazole alcohol class of compounds. It has demonstrated significant in vitro and in vivo inhibition of primate renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, intended to support further research and development efforts in the field of cardiovascular disease.

Chemical Properties and Data

This compound, with the chemical name (4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S,2R) - 1 -(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl]-L-histidinamide, is a complex molecule designed for high-affinity binding to the active site of renin. Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 115766-42-2[1][2][3][4]
Molecular Formula C₃₂H₄₄N₈O₅[2]
Molecular Weight 620.74 g/mol [2][4]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I. This, in turn, blocks the subsequent production of angiotensin II, a potent vasoconstrictor and a key driver of hypertension.

The signaling pathway below illustrates the point of intervention for this compound within the RAAS.

RAAS_Pathway cluster_renin Renin Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin SQ31844 This compound SQ31844->Renin Inhibits

RAAS Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the known pharmacology of similar renin inhibitors, a general workflow for evaluating its in vitro efficacy can be proposed.

In Vitro Renin Inhibition Assay (Hypothetical Workflow)

This workflow outlines the typical steps to determine the inhibitory potency of a compound like this compound against renin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare this compound Stock Solution D Incubate Renin with this compound A->D B Prepare Recombinant Human Renin B->D C Prepare Angiotensinogen Substrate E Add Angiotensinogen to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Angiotensin I Production (e.g., ELISA, FRET) G->H I Calculate IC50 Value H->I

In Vitro Renin Inhibition Assay Workflow.

Concluding Remarks

This compound represents a significant development in the specific inhibition of primate renin. Its complex peptidic structure, featuring an imidazole alcohol moiety, is key to its potent and selective activity. While publicly available data on its physicochemical properties and detailed experimental protocols are limited, its established role as a renin inhibitor makes it a valuable tool for researchers investigating the renin-angiotensin system and developing novel antihypertensive therapies. Further studies to fully characterize its pharmacological profile are warranted.

References

Unveiling the Target: A Technical Guide to the Biological Interactions of SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of SQ 31844, a potent inhibitor of squalene synthase. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. While specific quantitative data for this compound is not extensively available in the public domain, this document synthesizes information on the broader class of squalene synthase inhibitors to provide a representative understanding of its mechanism of action and biological effects.

Core Biological Target: Squalene Synthase

The primary and well-established biological target of this compound is squalene synthase (SQS) , also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1]

Inhibition of squalene synthase by compounds like this compound leads to a reduction in the synthesis of squalene and, consequently, a decrease in the downstream production of cholesterol. This mechanism of action makes squalene synthase inhibitors a subject of interest for the development of lipid-lowering agents.[1][2]

Quantitative Data for Squalene Synthase Inhibitors

While specific IC50 or Ki values for this compound are not readily found in published literature, the following table presents representative data for other known squalene synthase inhibitors to provide a comparative context for the potency of this class of compounds.

Compound NameInhibitor ClassIC50 ValueSpecies/SystemReference
YM-53601Synthetic79 nMHuman hepatoma cells[4]
YM-53601Synthetic170 nMHamster liver[4]
MPEX211Bisphosphonate0.35 µMHuman recombinant[5]
Zaragozic Acid ANatural ProductPotent InhibitorFungal[6]

Signaling Pathway and Mechanism of Action

The inhibition of squalene synthase by this compound directly impacts the cholesterol biosynthesis pathway, a critical metabolic process primarily occurring in the liver.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol SQ_31844 SQ_31844 Squalene Synthase Squalene Synthase SQ_31844->Squalene Synthase Inhibition

Figure 1. Inhibition of the cholesterol biosynthesis pathway by this compound.

Experimental Protocols

The following provides a generalized methodology for an in vitro assay to determine the inhibitory activity of a compound like this compound on squalene synthase. This protocol is based on established methods for evaluating squalene synthase inhibitors.

In Vitro Squalene Synthase Inhibition Assay

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against squalene synthase activity.

2. Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [³H]-Farnesyl pyrophosphate (radiolabeled substrate)

  • Test compound (this compound)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂, NaF, and NADPH)

  • Scintillation cocktail

  • Scintillation counter

3. Workflow Diagram:

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_microsomes Prepare rat liver microsomes incubation Incubate microsomes, this compound, and buffer prep_microsomes->incubation prep_compound Prepare serial dilutions of this compound prep_compound->incubation add_substrate Add [³H]-FPP to initiate reaction incubation->add_substrate reaction_step Incubate to allow squalene formation add_substrate->reaction_step stop_reaction Stop reaction (e.g., with organic solvent) reaction_step->stop_reaction extraction Extract [³H]-squalene stop_reaction->extraction scintillation Add scintillation cocktail extraction->scintillation counting Measure radioactivity with scintillation counter scintillation->counting calculation Calculate % inhibition and determine IC50 counting->calculation

Figure 2. General workflow for an in vitro squalene synthase inhibition assay.

4. Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the rat liver microsomes, the test compound at various concentrations (or vehicle control), and the assay buffer.

  • Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-farnesyl pyrophosphate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic conversion of FPP to squalene.

  • Termination: Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform and methanol).

  • Extraction: Extract the lipid-soluble [³H]-squalene from the aqueous phase.

  • Quantification: Transfer the organic phase containing the [³H]-squalene to a scintillation vial, evaporate the solvent, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationship of Squalene Synthase Inhibition and Cholesterol Reduction

The therapeutic rationale for inhibiting squalene synthase is based on a direct causal chain leading to reduced cholesterol levels.

Logical_Relationship A This compound Administration B Binding to Squalene Synthase A->B C Inhibition of Squalene Synthase Activity B->C D Decreased Squalene Synthesis C->D E Decreased Cholesterol Biosynthesis D->E F Lowered Cellular/Plasma Cholesterol Levels E->F

Figure 3. The logical cascade from this compound administration to cholesterol reduction.

References

The Renin Inhibitor SQ 31844: A Technical Guide to its Historical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical research applications of SQ 31844, a novel and potent renin inhibitor belonging to the imidazolidinol class of compounds. This compound, with the chemical formula C32H44N8O5 and CAS number 115766-42-2, was a subject of significant interest for its potential as an antihypertensive agent. This document summarizes the key quantitative data from seminal studies, details the experimental protocols used to evaluate its efficacy, and visualizes the underlying biochemical pathways and experimental workflows.

Core Research Findings

This compound was identified as a highly potent and specific inhibitor of primate renin.[1] In vitro studies demonstrated its remarkable selectivity, with potent inhibition of primate renin but not renin from other species such as rats, pigs, or dogs.[1] In vivo studies in conscious, sodium-depleted cynomolgus monkeys revealed that this compound produced a dose-dependent inhibition of plasma renin activity (PRA).[1] Furthermore, at higher doses, it demonstrated the ability to reduce arterial blood pressure, highlighting its potential as a therapeutic agent for hypertension.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research conducted on this compound and its analog, SQ 30774.

Table 1: In Vitro Inhibitory Potency of this compound and SQ 30774 against Primate Renin

CompoundIC50 (nM) for Human Renin
This compound0.7
SQ 307742.0

Data sourced from DeForrest et al., 1989.

Table 2: In Vivo Efficacy of Intravenously Administered this compound and SQ 30774 in Sodium-Depleted Cynomolgus Monkeys

CompoundDose (µmol/kg, i.v.)Maximum PRA Inhibition (%)ED50 for PRA Inhibition (µmol/kg)
This compound0.001 - 1.01000.004
SQ 307740.001 - 1.01000.009

Data sourced from DeForrest et al., 1989.

Table 3: Effect of Intravenous and Oral Administration of this compound on Plasma Renin Activity (PRA) and Mean Arterial Pressure (MAP) in Sodium-Depleted Cynomolgus Monkeys

CompoundDose and RouteMaximum PRA Inhibition (%)Change in MAP (mmHg)
This compound10 µmol/kg, i.v.>95-26
This compound50 µmol/kg, oral80Not Statistically Significant
SQ 3077410 µmol/kg, i.v.>98-16

Data sourced from DeForrest et al., 1989.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of renin, the first and rate-limiting step of the renin-angiotensin system (RAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively prevents the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure.

RAS_Inhibition cluster_RAS Renin-Angiotensin System cluster_Inhibitor Mechanism of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Increased Blood Pressure AngiotensinII->Vasoconstriction SQ31844 This compound SQ31844->Angiotensinogen Inhibition

Inhibition of the Renin-Angiotensin System by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical research of this compound.

In Vitro Renin Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting primate renin.

Materials:

  • Human kidney renin

  • Human plasma as a source of angiotensinogen

  • This compound (test compound)

  • Radioimmunoassay (RIA) kit for Angiotensin I

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • A reaction mixture is prepared containing human kidney renin and human plasma (angiotensinogen).

  • Various concentrations of this compound are added to the reaction mixture.

  • The mixture is incubated at 37°C for a specified period (e.g., 1 hour) to allow for the enzymatic reaction to produce Angiotensin I.

  • The reaction is stopped, typically by cooling the mixture on ice.

  • The amount of Angiotensin I generated is quantified using a standard radioimmunoassay (RIA).

  • The concentration of this compound that causes 50% inhibition of renin activity (IC50) is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Studies in Conscious Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.

Animal Model:

  • Conscious, sodium-depleted male cynomolgus monkeys (Macaca fascicularis). Sodium depletion is induced to elevate baseline renin levels, making the effects of renin inhibitors more pronounced. This is typically achieved by a low-sodium diet and/or administration of diuretics.

General Procedure:

  • Monkeys are chronically instrumented with arterial and venous catheters for blood sampling and drug administration.

  • A baseline period is established to measure control values for mean arterial pressure (MAP) and plasma renin activity (PRA).

  • This compound is administered either intravenously (i.v.) or orally (p.o.).

  • Blood samples are collected at various time points post-administration.

  • Arterial blood pressure is continuously monitored.

Measurement of Plasma Renin Activity (PRA):

  • Blood samples are collected in chilled tubes containing EDTA.

  • Plasma is separated by centrifugation at 4°C.

  • The plasma is incubated at 37°C for a fixed period (e.g., 1-3 hours) to allow for the generation of Angiotensin I from endogenous angiotensinogen.

  • The generated Angiotensin I is quantified by radioimmunoassay (RIA).

  • PRA is expressed as the amount of Angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr).

Measurement of Mean Arterial Pressure (MAP):

  • The arterial catheter is connected to a pressure transducer.

  • The pressure signal is amplified and recorded continuously using a polygraph or a digital data acquisition system.

  • Mean arterial pressure is calculated from the systolic and diastolic pressure readings.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo evaluation of this compound.

in_vivo_workflow start Start: Select Sodium-Depleted Cynomolgus Monkeys instrumentation Surgical Instrumentation: Arterial and Venous Catheters start->instrumentation baseline Baseline Measurement: Record MAP and collect blood for PRA instrumentation->baseline administration Administer this compound (Intravenous or Oral) baseline->administration monitoring Post-Administration Monitoring: Continuous MAP recording Serial blood sampling administration->monitoring analysis Data Analysis: Quantify PRA by RIA Calculate changes in MAP and PRA monitoring->analysis end End: Evaluate Efficacy analysis->end

In Vivo Experimental Workflow for this compound Evaluation.

This guide provides a comprehensive technical overview of the historical research on this compound, offering valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology. The provided data, protocols, and visualizations serve as a detailed resource for understanding the foundational studies of this potent renin inhibitor.

References

Potential Therapeutic Applications of SQ 31844: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 31844 is a novel, potent, and selective inhibitor of primate renin, belonging to the imidazolidinol class of compounds. Preclinical studies have demonstrated its efficacy in inhibiting the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and electrolyte balance. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, preclinical pharmacology, and potential therapeutic applications. The information presented herein is intended to support further research and development efforts for this compound.

Introduction

The renin-angiotensin system is a well-established therapeutic target for the management of hypertension and other cardiovascular diseases. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin offers a direct and potentially more complete blockade of the RAS compared to downstream interventions such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This compound has emerged from research programs as a promising candidate for renin inhibition.

Mechanism of Action

This compound is a competitive inhibitor of the enzyme renin. Its chemical structure, which includes an imidazole ring, allows it to bind to the active site of primate renin with high affinity, thereby preventing the binding of its natural substrate, angiotensinogen. This direct inhibition of renin leads to a reduction in the production of angiotensin I and, consequently, a decrease in the levels of the potent vasoconstrictor, angiotensin II.

Signaling Pathway

Renin-Angiotensin System Inhibition by this compound cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (cleavage) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor (activates) Renin Renin ACE ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium & Water Retention AT1_Receptor->Vasoconstriction SQ_31844 This compound SQ_31844->Renin (inhibits)

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Preclinical Pharmacology

The pharmacological effects of this compound have been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies

This compound has demonstrated potent and selective inhibition of primate renin. The half-maximal inhibitory concentration (IC50) values against various species' renin are summarized in the table below.

Table 1: In Vitro Renin Inhibition by this compound [1]

Renin SourceIC50 (µmol/L)
Human0.010
Monkey0.0082
Hog120
Rat190

These data highlight the high selectivity of this compound for primate renin over that of other species.

In Vivo Studies

The in vivo efficacy of this compound was assessed in conscious, sodium-depleted cynomolgus monkeys, a relevant preclinical model for hypertension.

Table 2: Effect of Intravenous this compound on Plasma Renin Activity (PRA) in Cynomolgus Monkeys

Dose (µmol/kg, IV)Inhibition of PRA
0.001 - 1.0Dose-related
1.0Complete

Table 3: Effect of this compound on Mean Arterial Pressure (MAP) and PRA in Cynomolgus Monkeys

RouteDose (µmol/kg)Effect on MAPInhibition of PRA
Intravenous10Significant Reduction>80% for 2 hours
Oral50Not Statistically Significant80%

Intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1] A significant reduction in mean arterial pressure was observed at a dose of 10 µmol/kg.[1] Oral administration of 50 µmol/kg resulted in a substantial 80% inhibition of PRA, demonstrating oral bioavailability and activity.[1]

Potential Therapeutic Areas

Based on its mechanism of action and preclinical pharmacological profile, this compound has the potential for therapeutic application in the following areas:

  • Hypertension: As a direct renin inhibitor, this compound could be a valuable agent for the management of essential hypertension.

  • Congestive Heart Failure: By reducing the deleterious effects of excessive angiotensin II, it may offer benefits in the treatment of heart failure.

  • Diabetic Nephropathy: Inhibition of the RAS is a proven strategy to slow the progression of kidney disease in diabetic patients.

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against renin from different species.

Methodology:

  • Enzyme and Substrate Preparation: Renin from human, monkey, hog, and rat sources is prepared. The substrate for primate renin is an angiotensinogen-rich fraction from human plasma, while for hog and rat renins, it is an angiotensinogen-rich fraction from the plasma of nephrectomized rats.

  • Incubation: The renin incubations are performed in a buffered solution (e.g., 0.2 mol/L TES, pH 7.0) containing EDTA, sodium tetrathionate, and phenylmethylsulfonyl fluoride to inhibit other proteases.

  • Inhibitor Addition: Various concentrations of this compound are added to the incubation mixtures.

  • Reaction and Measurement: The rate of angiotensin I generation is measured, typically using a radioimmunoassay (RIA).

  • Data Analysis: The concentration of this compound that inhibits 50% of the renin activity (IC50) is calculated.

In Vivo Blood Pressure and PRA Measurement in Cynomolgus Monkeys

Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and plasma renin activity (PRA) in a primate model of hypertension.

Methodology:

  • Animal Model: Conscious, sodium-depleted cynomolgus monkeys are used. Sodium depletion is typically achieved by a low-sodium diet and/or administration of a diuretic. This model exhibits elevated PRA and is sensitive to RAS inhibitors.

  • Surgical Preparation: Animals are chronically instrumented with arterial catheters for direct measurement of blood pressure and for blood sampling.

  • Drug Administration: this compound is administered either intravenously (IV) through a catheter or orally (PO) via gavage.

  • Data Collection:

    • Mean Arterial Pressure (MAP): Continuously monitored and recorded from the arterial catheter.

    • Plasma Renin Activity (PRA): Blood samples are collected at baseline and at various time points after drug administration. PRA is determined by measuring the rate of angiotensin I generation in the plasma samples using a radioimmunoassay.

  • Data Analysis: Changes in MAP and PRA from baseline are calculated and compared between different dose groups and routes of administration.

Experimental Workflow

Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Prepare Renin from Human, Monkey, Hog, Rat invitro_assay Renin Inhibition Assay (various this compound conc.) invitro_start->invitro_assay invitro_end Determine IC50 values invitro_assay->invitro_end invivo_model Prepare Sodium-Depleted Cynomolgus Monkey Model invitro_end->invivo_model Informs invivo_admin Administer this compound (Intravenous or Oral) invivo_model->invivo_admin invivo_measure Measure Mean Arterial Pressure (MAP) and Plasma Renin Activity (PRA) invivo_admin->invivo_measure invivo_end Assess Antihypertensive Efficacy and PRA Inhibition invivo_measure->invivo_end

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of primate renin with demonstrated efficacy in a relevant preclinical model of hypertension. Its ability to directly inhibit the rate-limiting step of the renin-angiotensin system and its oral activity make it a compelling candidate for further development as a therapeutic agent for cardiovascular diseases. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as to establish its long-term safety and efficacy.

References

The Discontinued Pursuit of SQ 31844: A Technical Review of a Novel Renin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inactive research surrounding SQ 31844, a novel, potent, and specific primate renin inhibitor. Developed by the Squibb Institute for Medical Research in the late 1980s, this compound, an imidazole alcohol, showed initial promise in preclinical studies. However, like many renin inhibitors of its era, it ultimately did not progress to clinical use. This document consolidates the available quantitative data, details experimental protocols from published studies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The primary in vivo data for this compound comes from studies conducted on conscious, sodium-depleted cynomolgus monkeys. The compound's efficacy was evaluated by its ability to inhibit plasma renin activity (PRA) and consequently lower mean arterial pressure (MAP).

CompoundAdministration RouteDosePeak PRA Inhibition (%)Change in MAP (mmHg)SpeciesReference
This compound Oral50 µmol/kg80-15 (not significant)Cynomolgus Monkey (sodium-depleted)[1]
This compound Intravenous0.001 - 1.0 µmol/kgDose-related, total inhibition at 1.0 µmol/kgReduction observed only at 10 µmol/kg or with infusionCynomolgus Monkey (sodium-depleted)[1]
SQ 30774Oral50 µmol/kgNot significant-Cynomolgus Monkey (sodium-depleted)[1]
SQ 30774Intravenous0.001 - 1.0 µmol/kgDose-related, total inhibition at 1.0 µmol/kgReduction observed only at 10 µmol/kg or with infusionCynomolgus Monkey (sodium-depleted)[1]

Signaling Pathway: The Renin-Angiotensin System (RAS)

This compound was designed to inhibit renin, the rate-limiting enzyme in the Renin-Angiotensin System (RAS). This pathway plays a crucial role in regulating blood pressure and fluid balance. By blocking renin, this compound aimed to prevent the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II.

RAS_Pathway cluster_renin Renin Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes conversion Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin SQ31844 This compound SQ31844->Renin Inhibits

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

The following methodologies are based on the 1989 publication by DeForrest et al. in the Journal of Hypertension.

In Vivo Evaluation in Conscious, Sodium-Depleted Cynomolgus Monkeys

Objective: To assess the in vivo efficacy of this compound when administered intravenously and orally.

Animal Model:

  • Species: Cynomolgus monkeys.

  • Conditioning: Sodium-depleted to stimulate the renin-angiotensin system. This was achieved by a low-sodium diet and administration of diuretics.

Intravenous Administration Protocol:

  • Conscious, chaired monkeys were used.

  • This compound was administered as a single intravenous bolus.

  • Doses ranged from 0.001 to 1.0 µmol/kg.

  • Blood samples were collected before and at various time points after administration to measure Plasma Renin Activity (PRA).

  • Mean Arterial Pressure (MAP) was continuously monitored.

Oral Administration Protocol:

  • Conscious, chaired, and sodium-depleted monkeys were used.

  • This compound was administered orally at a dose of 50 µmol/kg.

  • Blood samples for PRA determination were collected during a control period and for up to 270 minutes after administration.

  • MAP was continuously monitored.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_iv_protocol Intravenous Protocol cluster_oral_protocol Oral Protocol cluster_analysis Data Analysis start Select Cynomolgus Monkeys sodium_depletion Induce Sodium Depletion (Low Sodium Diet + Diuretics) start->sodium_depletion chair Place Conscious Monkey in Chair sodium_depletion->chair iv_dose Administer IV Bolus of this compound (0.001 - 1.0 µmol/kg) chair->iv_dose oral_dose Administer Oral Dose of this compound (50 µmol/kg) chair->oral_dose iv_sample Collect Blood Samples (pre- and post-dose) iv_dose->iv_sample iv_monitor Monitor Mean Arterial Pressure iv_dose->iv_monitor pra_assay Measure Plasma Renin Activity (PRA) iv_sample->pra_assay map_analysis Analyze MAP Data iv_monitor->map_analysis oral_sample Collect Blood Samples (pre- and post-dose for 270 min) oral_dose->oral_sample oral_monitor Monitor Mean Arterial Pressure oral_dose->oral_monitor oral_sample->pra_assay oral_monitor->map_analysis

Figure 2: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.

Discontinuation of Research: A Likely Scenario

While no official statement from Bristol-Myers Squibb (the successor to Squibb) details the specific reasons for the discontinuation of this compound's development, the broader context of renin inhibitor research in the late 1980s and early 1990s provides strong indications. The development of renin inhibitors was fraught with challenges, leading to the abandonment of many promising candidates.

Key Challenges for Early-Generation Renin Inhibitors:

  • Poor Oral Bioavailability: Many early renin inhibitors were peptide-based or peptidomimetic, leading to poor absorption from the gastrointestinal tract and rapid metabolism.[2] Although this compound showed some oral activity, it may not have been sufficient for clinical development.

  • Lack of Potency: Achieving sustained and clinically meaningful blood pressure reduction with an acceptable dosing regimen was a significant hurdle.[2]

  • High Cost of Synthesis: The complex chemical structures of these molecules often made large-scale synthesis expensive and difficult.

It is highly probable that this compound, despite its demonstrated in vitro and in vivo activity in primate models, encountered one or more of these obstacles, leading to the cessation of its research and development. The eventual success of the non-peptidic renin inhibitor, aliskiren, which was approved in 2007, highlights the significant advancements in medicinal chemistry that were required to overcome these challenges.[2]

Conclusion

This compound was a product of a significant effort to develop a new class of antihypertensive drugs by targeting the renin-angiotensin system at its origin. The available data demonstrates its potential as a potent inhibitor of primate renin. However, its research was likely discontinued due to the pervasive challenges of poor oral bioavailability and insufficient in vivo potency that plagued many renin inhibitors of its time. This technical guide serves as a consolidated resource for researchers interested in the history of renin inhibitor development and the specific case of this compound.

References

Review of literature mentioning SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of SQ 31844: A Novel Imidazole Alcohol Renin Inhibitor

Introduction

This compound is a novel, potent, and specific inhibitor of primate renin, belonging to the imidazole alcohol class of compounds. Developed in the late 1980s, it represents a significant area of research in the quest for effective antihypertensive agents that act by directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its quantitative data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its pharmacological effect through the direct inhibition of renin, an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the RAAS cascade, a critical regulator of blood pressure and electrolyte balance. By blocking this step, this compound effectively reduces the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation and a decrease in sodium and water retention, ultimately lowering blood pressure.

RAAS_Inhibition cluster_renin Renin (Kidney) cluster_ace ACE (Lungs) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone (Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2ORetention Na+ & H2O Retention (Kidney) Aldosterone->NaH2ORetention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2ORetention->BloodPressure Renin Renin ACE ACE SQ31844 This compound SQ31844->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary literature on this compound.

Table 1: In Vitro Renin Inhibition[1][2]
Renin SourceIC₅₀ (M)
Human Plasma2.8 x 10⁻⁸
PrimatePotent Inhibition
RatNo Inhibition
Hog (Pig)No Inhibition
DogNo Inhibition

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: In Vivo Effects in Conscious, Sodium-Depleted Cynomolgus Monkeys[1][2]
Administration RouteDose (µmol/kg)Plasma Renin Activity (PRA) InhibitionMean Arterial Pressure (MAP) Change
Intravenous0.001 - 1.0Dose-relatedNo significant change
Intravenous1.0Total InhibitionNo significant change
Intravenous10>80% for 2 hoursSignificant decrease
Intravenous Infusion0.1 (per min)>95%Lowered from 103 ± 5 to 77 ± 2 mmHg
Oral5080%Not statistically significant

Experimental Protocols

This section details the methodologies employed in the key experiments cited in the literature.

In Vitro Renin Inhibition Assay[1]
  • Objective: To determine the in vitro potency of this compound in inhibiting renin from various species.

  • Renin Sources:

    • Human: Plasma.

    • Primate (Monkey): Not explicitly detailed but implied to be plasma.

    • Other Species: Hog kidney renin and high-renin plasma from sodium-depleted rats and dogs.

  • Substrate:

    • Human and Monkey Renin: Angiotensinogen from human plasma.

    • Hog and Rat Renin: Angiotensinogen-rich fraction of plasma from nephrectomized rats.

    • Dog Renin: Endogenous angiotensinogen in high-renin dog plasma.

  • Incubation Conditions:

    • Buffer: 0.2 mol/l TES, pH 7.0, containing 0.10 mmol/l EDTA, 0.10 mmol/l sodium tetrathionate, and 0.04 mmol/l phenylmethylsulphonyl fluoride.

    • Temperature: 37°C.

    • Duration: 30 minutes.

  • Quantification of Angiotensin I: The concentration of Angiotensin I (Ang I) generated was measured by radioimmunoassay (RIA).

  • Data Analysis: The potency of this compound was determined as the IC₅₀ value, which is the interpolated concentration corresponding to 50% inhibition of renin activity.

In Vivo Studies in Cynomolgus Monkeys[1][2]
  • Objective: To evaluate the in vivo efficacy of this compound on plasma renin activity and arterial blood pressure.

  • Animal Model: Conscious, sodium-depleted cynomolgus monkeys. Sodium depletion potentiates the renin-angiotensin system, making it a suitable model for studying renin inhibitors. The exact method of sodium depletion was not detailed in the primary publication but typically involves a low-sodium diet and/or diuretic administration.

  • Drug Administration:

    • Intravenous (IV) Bolus: Administered at doses ranging from 0.001 to 10 µmol/kg.

    • Intravenous Infusion: Administered at a rate of 0.1 µmol/kg per minute for 60 minutes.

    • Oral: Administered at a dose of 50 µmol/kg.

  • Physiological Measurements:

    • Plasma Renin Activity (PRA): Blood samples were collected at various time points before and after inhibitor administration. PRA was determined by measuring the generation of Ang I.

    • Mean Arterial Pressure (MAP): Monitored continuously. The specific method was not detailed in the primary paper, but contemporary techniques in conscious monkeys included the use of indwelling arterial catheters connected to a pressure transducer or oscillometric methods using a cuff placed on the tail.

  • Experimental Workflow:

InVivo_Workflow start Start: Conscious, Sodium-Depleted Cynomolgus Monkey control Control Period: Measure baseline PRA and MAP start->control admin Administer this compound (IV Bolus, IV Infusion, or Oral) control->admin post_admin Post-Administration Period: Collect blood samples and monitor MAP at specified time intervals admin->post_admin pra_measurement Measure PRA in blood samples (Ang I generation) post_admin->pra_measurement map_analysis Analyze continuous MAP data post_admin->map_analysis end End: Determine dose-response relationship and effect on blood pressure pra_measurement->end map_analysis->end

Caption: Generalized workflow for the in vivo evaluation of this compound in monkeys.

Conclusion

This compound is a potent and species-specific inhibitor of primate renin, demonstrating significant in vitro and in vivo activity. The data indicates that while it effectively inhibits plasma renin activity through both intravenous and oral administration, a significant reduction in blood pressure in the studied non-human primate model was primarily observed at higher intravenous doses. The imidazole alcohol class of compounds, represented by this compound, provided a valuable pharmacological tool for understanding the role of the renin-angiotensin system in blood pressure regulation. Further research and development in this area have since led to the introduction of orally active direct renin inhibitors for the treatment of hypertension in humans. This review provides a foundational understanding of the preclinical pharmacology of this compound for scientists and researchers in the field of cardiovascular drug discovery.

Methodological & Application

Application Notes and Protocols: Preparation of SQ 31844 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a generalized protocol for the preparation of a stock solution for the compound SQ 31844. As of the date of this document, specific chemical and biological data for this compound, including its molecular weight, solubility, and mechanism of action, are not publicly available. The following protocols are therefore based on best practices for handling and preparing stock solutions of novel or poorly characterized research compounds. Researchers must perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Quantitative Data Summary

Due to the lack of available data for this compound, a generalized table for preparing a 10 mM stock solution is provided below. The user must substitute the placeholder Molecular Weight (MW) with the actual value from the compound's certificate of analysis.

ParameterValueNotes
Compound NameThis compound
Molecular Weight (MW)User to provide g/mol This value is critical for accurate molarity calculations.
Target Stock Concentration10 mMA common starting concentration for in vitro assays.
Recommended SolventDMSO (Dimethyl Sulfoxide)Test solubility first. Other organic solvents may be suitable.
Mass for 1 mL of 10 mM Stock(MW / 100) mge.g., If MW is 450 g/mol , weigh 4.5 mg.
Mass for 5 mL of 10 mM Stock(MW / 20) mge.g., If MW is 450 g/mol , weigh 22.5 mg.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the steps to prepare a 10 mM stock solution of this compound, assuming DMSO is a suitable solvent.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Compound: Allow the vial containing the this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Determine Mass: Based on the molecular weight provided on the certificate of analysis and the desired final volume, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)

  • Weigh Compound: Carefully weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) may also aid in dissolution, but should be tested for compound stability.

  • Aliquot and Store: Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, light-protecting tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light and moisture. Refer to any manufacturer's recommendations for optimal storage conditions.

Logical Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_storage Storage Phase A Obtain Compound & Certificate of Analysis B Calculate Required Mass (Based on Target Molarity & Volume) A->B D Weigh Compound B->D C Equilibrate Compound to Room Temperature C->D E Add Solvent (e.g., DMSO) D->E F Dissolve (Vortex/Sonicate) E->F G Visually Confirm Complete Dissolution F->G H Aliquot into Single-Use Volumes G->H I Store at -20°C or -80°C (Protect from Light) H->I

Caption: Workflow for preparing a chemical stock solution.

Signaling Pathway

As the biological target and mechanism of action for this compound are not publicly known, a representative diagram of a generic kinase inhibitor signaling pathway is provided below for illustrative purposes. This diagram is a placeholder and may not be relevant to the actual function of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Regulates Response Cellular Response (e.g., Proliferation) Gene->Response Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound (Hypothetical Target) Inhibitor->Kinase1 Inhibits

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific information could be found for a compound designated "SQ 31844." This identifier does not correspond to a recognized chemical entity in publicly available resources. Consequently, it is not possible to provide the requested detailed application notes, cell-based assay protocols, or associated diagrams for this substance.

The lack of information prevents the identification of the compound's biological target, mechanism of action, and expected cellular effects. This information is essential for the development of relevant and meaningful cell-based assays.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Compound Identifier: It is highly recommended to double-check the identifier "this compound" for accuracy. It may be an internal company code, a typographical error, or an obsolete designation. If possible, cross-reference the identifier with alternative names, chemical structures, or CAS numbers.

  • Consult Internal Documentation: If "this compound" is an internal compound, all relevant information, including its chemical structure, biological target, and any preliminary assay data, should be available in internal documentation, such as a compound library database or research reports.

  • Utilize Chemical Structure Search: If the chemical structure of this compound is known, a structure-based search in chemical databases (e.g., PubChem, ChemSpider, SciFinder) may reveal its identity, associated literature, and known biological activities. This would be the first step in identifying appropriate cell-based assays.

Once the biological target and mechanism of action of the compound are identified, a range of cell-based assays can be recommended. For example:

  • Target-Based Assays: These assays directly measure the interaction of the compound with its purified target protein (e.g., enzyme activity assays, binding assays).

  • Cell-Based Assays: These assays measure the functional consequences of the compound's activity in a cellular context. Examples include:

    • Signaling Pathway Analysis: Measuring the modulation of specific signaling pathways using reporter gene assays, Western blotting for phosphorylated proteins, or immunofluorescence.

    • Cell Viability and Proliferation Assays: Assessing the compound's effect on cell growth and survival.

    • Functional Assays: Measuring specific cellular responses, such as ion channel activity, receptor activation, or changes in second messenger levels.

Without the fundamental information about "this compound," any recommendation for cell-based assay protocols would be purely speculative and not based on scientific evidence. We are committed to providing accurate and actionable scientific information. Should a verifiable identifier or the chemical structure of the compound become available, we would be pleased to revisit this request and provide the detailed application notes and protocols as originally intended.

No Information Available for In Vivo Dosing of SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for in vivo dosing of the compound SQ 31844 cannot be provided as no specific information, including quantitative data, experimental protocols, or mechanism of action, is publicly available for this particular molecule.

Extensive searches for "this compound" have not yielded any specific scientific literature, pharmacokinetic data, or established in vivo experimental protocols. The search results consist of general principles and methodologies for determining in vivo dosing considerations for chemical compounds, but do not contain any data or mention of this compound itself.

Therefore, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations for this compound. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for signaling pathways and workflows cannot be met without foundational information on the compound .

Researchers, scientists, and drug development professionals seeking to work with this compound in vivo would need to perform initial exploratory studies to determine its basic pharmacokinetic and pharmacodynamic properties. These studies would typically involve:

  • In vitro assays: To understand the compound's mechanism of action and effective concentration range.

  • In vivo dose-ranging studies: To establish a safe and effective dose range in a relevant animal model.

  • Pharmacokinetic (PK) studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamic (PD) studies: To evaluate the biological effects of the compound in relation to its concentration.

Without access to at least preliminary data from such studies, any provided protocol or application note would be purely speculative and potentially unsafe for use in a research setting. It is recommended to consult internal documentation or the original source of the compound for any available information before commencing in vivo experiments.

No Information Available on SQ 31844 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the administration, pharmacology, or mechanism of action of a compound designated SQ 31844 in animal models.

Efforts to retrieve data on experimental protocols, quantitative outcomes, or signaling pathways associated with this compound were unsuccessful. The search results did not yield any publications, technical datasheets, or regulatory documents that mention this specific compound.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and diagrams. The designation "this compound" may refer to an internal compound code not yet disclosed in public research, a misidentified compound, or a substance that has not been the subject of published scientific investigation.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation, proprietary databases, or contact the originating institution that has designated this compound for further details. Without primary data, it is not possible to provide the requested guidance on its administration in animal models.

Application Notes and Protocols for the Analytical Detection of Novel Small Molecule Compounds (Adapted for SQ 31844)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific public information regarding the chemical structure, properties, and established analytical methods for a compound designated "SQ 31844" is unavailable. The following application notes and protocols are therefore provided as a generalized framework based on established methodologies for the analysis of small molecule drug candidates. Researchers and scientists must validate these methods for the specific characteristics of this compound once its properties are known.

Introduction

The development of robust and reliable analytical methods is critical for the characterization, quantification, and quality control of new chemical entities in various stages of drug development. This document provides detailed protocols for the detection and quantification of novel small molecule compounds, using "this compound" as a placeholder, in typical sample matrices. The methodologies described include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification and purity assessment of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade buffers (e.g., ammonium acetate, phosphate).

  • Volumetric flasks, pipettes, and autosampler vials.

1.1.2. Chromatographic Conditions A reversed-phase HPLC method with UV detection is a standard approach for the analysis of many organic small molecules.[1][2]

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.0)B: Acetonitrile
Gradient Isocratic: 60:40 (A:B) or a linear gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or the λmax of this compound)
Run Time 10 minutes

1.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters (Example Data)

ParameterResult
Linearity (R²) (20-300 µg/mL) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Serial Dilutions B->C D Filter C->D E Inject into HPLC D->E Prepared Sample F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H Chromatogram I Quantification H->I

Caption: HPLC experimental workflow for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or urine.[3][4]

Experimental Protocol

2.1.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and additives (formic acid, ammonium formate).

  • Internal standard (IS): a structurally similar molecule or a stable isotope-labeled version of this compound.

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.

2.1.2. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 mm x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive or Negative (to be determined for this compound)
MRM Transitions This compound: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)Internal Standard: [M+H]⁺ → Product Ion
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

2.1.3. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound in Plasma (Example Data)

ParameterResult
Linearity (R²) (0.1-500 ng/mL) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) -10% to +10%
Matrix Effect 85 - 115%
Recovery > 80%
Signaling Pathway/Logical Relationship Diagram

As the mechanism of action for this compound is unknown, a generalized diagram illustrating a hypothetical drug-target interaction and its downstream signaling is provided.

Signaling_Pathway cluster_cell Cell SQ31844 This compound Receptor Target Receptor SQ31844->Receptor Binds/Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates/Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a robust starting point for the analytical detection and quantification of novel small molecule compounds like this compound. The HPLC method is well-suited for analyzing samples with higher concentrations, such as in drug substance and formulation development. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. It is imperative that these general protocols are thoroughly optimized and validated for the specific physicochemical properties of this compound and the intended sample matrix to ensure data of the highest quality and reliability.

References

Application Note: High-Throughput Screening for Inhibitors of Kinase X Using SQ 31844 as a Control Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "SQ 31844" is not found in publicly available scientific literature. Therefore, this document provides a representative application note and protocol for a hypothetical compound, this compound, presented as a selective inhibitor of the fictional "Kinase X." The data, signaling pathways, and protocols are illustrative examples based on common practices in high-throughput screening for kinase inhibitors.

Introduction

Kinase X is a serine/threonine kinase that has been identified as a critical component of the MAPK/ERK signaling pathway, with aberrant activity implicated in the progression of several cancers. As a key node in this pathway, Kinase X represents a promising therapeutic target for the development of novel anti-cancer agents. This application note describes a robust and automated high-throughput screening (HTS) assay for the identification of small molecule inhibitors of Kinase X. The assay is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following a kinase reaction. The potent and selective Kinase X inhibitor, this compound, is used as a control compound to demonstrate the assay's performance and suitability for HTS.

Signaling Pathway

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF Kinase X Kinase X RAF->Kinase X Activates MEK MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase X->MEK Phosphorylates This compound This compound This compound->Kinase X Inhibits

Caption: Role of Kinase X and this compound in the MAPK/ERK pathway.

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Reagent Addition cluster_2 Signal Detection & Analysis Compound Library Plate Compound Library Plate Acoustic Transfer Acoustic Transfer Compound Library Plate->Acoustic Transfer Assay Plate (384-well) Assay Plate (384-well) Acoustic Transfer->Assay Plate (384-well) Kinase X Addition Kinase X Addition Assay Plate (384-well)->Kinase X Addition Substrate/ATP Mix Addition Substrate/ATP Mix Addition Kinase X Addition->Substrate/ATP Mix Addition Incubation Incubation Substrate/ATP Mix Addition->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition Luminescence Reading Luminescence Reading Detection Reagent Addition->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: High-throughput screening workflow for Kinase X inhibitors.

Materials and Methods

Materials
  • Enzyme: Recombinant human Kinase X (C-terminal His-tag)

  • Substrate: Myelin basic protein (MBP)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Compound: this compound (10 mM stock in DMSO)

  • Plates: 384-well white, low-volume, flat-bottom polystyrene plates (Corning)

  • Instrumentation:

    • Echo® 525 Acoustic Liquid Handler (Labcyte)

    • Multidrop™ Combi Reagent Dispenser (Thermo Fisher Scientific)

    • PHERAstar® FSX Microplate Reader (BMG LABTECH)

Protocol: HTS for Kinase X Inhibitors
  • Compound Plating:

    • A 10 mM stock of this compound (for control wells) and library compounds in DMSO are serially diluted to create a dose-response plate.

    • Using an Echo® 525 Acoustic Liquid Handler, transfer 50 nL of compound from the source plate to the 384-well assay plate.

    • For control wells, transfer 50 nL of DMSO (for 0% inhibition) or 50 nL of a high concentration of this compound (for 100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of Kinase X (2X final concentration) in assay buffer to each well using a Multidrop™ Combi dispenser.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (2X final concentration of MBP and ATP) to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and generate a luminescent signal by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a PHERAstar® FSX microplate reader with an integration time of 0.5 seconds per well.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized data as a function of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Results

Table 1: Dose-Response of this compound on Kinase X Activity
Concentration (nM)% Inhibition
1000098.5
300097.2
100095.1
30088.4
10075.3
3052.1
1028.9
310.2
12.5
00
IC50 (nM) 28.7
Table 2: Selectivity Profile of this compound against a Panel of Related Kinases
KinaseIC50 (nM)
Kinase X 28.7
Kinase A> 10,000
Kinase B1,250
Kinase C> 10,000
Kinase D8,760
MEK1> 10,000
ERK2> 10,000
Table 3: Assay Performance Metrics
ParameterValue
Z'-factor0.82
Signal-to-Background15.6
CV (%) for Controls< 5%

Conclusion

The described luminescence-based assay provides a robust and reliable method for the high-throughput screening of Kinase X inhibitors. The assay demonstrates excellent performance metrics, with a Z'-factor of 0.82, indicating a large separation between the positive and negative controls and low data variability. The control compound, this compound, exhibits potent inhibition of Kinase X with an IC50 of 28.7 nM and displays high selectivity against other kinases in the panel. This validated HTS assay is suitable for screening large compound libraries to identify novel and selective inhibitors of Kinase X for further drug development.

Application Notes and Protocols for SQ 31844: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, chemical databases, and research publications, no specific information regarding the experimental design for target validation of a compound designated "SQ 31844" could be found.

Extensive searches were conducted to identify the mechanism of action, relevant signaling pathways, and established experimental protocols associated with "this compound." These searches yielded no pertinent results, suggesting that "this compound" may be an internal development code for a compound that has not yet been disclosed in public-facing scientific literature. The information necessary to generate detailed application notes, experimental protocols, and data visualizations as requested is therefore not available in the public domain.

To fulfill the user's request, information regarding the following would be required:

  • Compound Identity and Target: The chemical structure of this compound and its intended biological target(s).

  • Mechanism of Action: How this compound interacts with its target and modulates its activity.

  • Signaling Pathways: The cellular signaling cascades affected by the modulation of the target.

  • Experimental Data: Existing in vitro and in vivo data, including but not limited to, IC50/EC50 values, binding affinities, and cellular assay results.

  • Established Protocols: Previously used methods for assessing the compound's efficacy and target engagement.

Without this foundational information, it is not possible to provide the requested detailed application notes and protocols. Should information on this compound become publicly available, a comprehensive response could be generated.

Application Notes and Protocols for the Safe Handling and Disposal of Novel Squalene Synthase Inhibitors (Exemplified by SQ 31844)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for the compound designated as SQ 31844 is not publicly available. Therefore, this document provides a general framework for the safe handling and disposal of a novel or uncharacterized squalene synthase inhibitor. Researchers must conduct a thorough, compound-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work. Treat all new chemical entities as potentially hazardous.

Introduction

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[1][2] Inhibitors of this enzyme are of significant interest in the development of new therapies for hypercholesterolemia.[2][3] As with any novel chemical entity, the safe handling and disposal of new squalene synthase inhibitors are of paramount importance to protect researchers and the environment. This document outlines general protocols and best practices for working with such compounds in a research and development setting.

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, a precautionary approach is mandatory. The potential hazards of a novel squalene synthase inhibitor should be considered high until proven otherwise.

2.1. Physicochemical and Toxicological Data (Template)

Researchers should aim to populate a table similar to the one below with data from literature, computational predictions, or experimental determination.

PropertyValueData Source
Chemical Identity
IUPAC NameTo be determinede.g., Supplier, CRO
CAS NumberTo be determinede.g., Supplier, CRO
Molecular FormulaTo be determinede.g., Supplier, CRO
Molecular WeightTo be determinede.g., Supplier, CRO
Physical Properties
Appearancee.g., White to off-white solidInternal testing
Solubilitye.g., Soluble in DMSO, ethanolInternal testing
Melting PointTo be determinedInternal testing
Boiling PointTo be determinedInternal testing
Toxicological Data
Acute Toxicity (LD50)Assume high toxicity until knownLiterature, CRO
Skin Corrosion/IrritationAssume irritant until knownLiterature, CRO
Eye Damage/IrritationAssume irritant until knownLiterature, CRO
MutagenicityTo be determinedLiterature, CRO
CarcinogenicityTo be determinedLiterature, CRO

Safe Handling Protocols

3.1. Personal Protective Equipment (PPE)

A standard PPE ensemble for handling potent, uncharacterized compounds includes:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat should be worn at all times.

  • Respiratory Protection: For handling powders or creating aerosols, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary, as determined by a risk assessment.

3.2. Engineering Controls

  • Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

  • Containment: Use of a glove box may be warranted for highly potent compounds or for procedures with a high risk of aerosol generation.

3.3. General Handling Practices

  • Avoid inhalation of dust and aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

4.1. General Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel squalene synthase inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) serial_dilution Serial Dilution of Compound compound_prep->serial_dilution assay_prep Assay Reagent Preparation (Enzyme, Substrate, Buffer) incubation Incubation with Squalene Synthase assay_prep->incubation serial_dilution->incubation detection Signal Detection (e.g., Fluorescence, Luminescence) incubation->detection data_acq Data Acquisition detection->data_acq ic50_calc IC50 Curve Fitting and Calculation data_acq->ic50_calc report Report Generation ic50_calc->report G HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... SQS Squalene Synthase (Target of this compound) FPP->SQS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... HMG_CoA_Reductase->Mevalonate SQS->Squalene

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: SQ 31844 Not Showing Activity in Assays

Disclaimer: No specific information regarding a molecule designated "this compound" is publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in troubleshooting the lack of activity of any novel or uncharacterized small molecule inhibitor, using "this compound" as a placeholder.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals systematically investigate why a compound may not be showing the expected activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons a small molecule inhibitor like this compound might show no activity in a biochemical assay?

There are several potential reasons for a lack of activity in a biochemical assay:

  • Compound-Related Issues: The compound may have poor solubility in the assay buffer, may have degraded during storage or handling, or could be impure.

  • Assay Condition Issues: The assay conditions, such as pH, temperature, or incubation time, may not be optimal. The concentration of the enzyme or substrate might also be inappropriate.[1]

  • Target Protein Issues: The target protein may be inactive, or the inhibitor might not be effective against the specific isoform or construct of the protein being used.

  • Mechanism of Inhibition: The inhibitor may have a mechanism of action (e.g., uncompetitive) that is not detectable under the chosen assay conditions.

Q2: Why might a compound be active in a biochemical assay but show no activity in a cell-based assay?

This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[2]

  • Compound Stability: The compound could be rapidly metabolized by the cells or be unstable in the cell culture medium.[2]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: In a cellular context, the compound might interact with other molecules that mask its intended effect.[3]

  • High ATP Concentration: In the case of kinase inhibitors, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the target.

Q3: What initial checks should I perform if this compound is not showing activity?

Start with the simplest explanations:

  • Confirm Identity and Purity: Verify the identity and purity of the compound stock, ideally by an analytical method like LC-MS or NMR.

  • Check Solubility: Visually inspect the compound in your assay buffer for any precipitation. Perform a formal solubility test if necessary.

  • Review Protocol: Double-check all steps of your experimental protocol, including reagent concentrations, incubation times, and instrument settings.[4]

  • Positive Control: Ensure that a known inhibitor (positive control) for your target is working as expected in the assay.[2] This confirms that the assay itself is performing correctly.

  • Vehicle Control: Confirm that the vehicle (e.g., DMSO) is not affecting the assay at the concentration used.

Troubleshooting Guide: this compound Inactivity

Part 1: No Activity in a Biochemical Assay

If this compound is inactive in a biochemical assay, a systematic approach is needed to pinpoint the cause. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Compound Insolubility Perform a solubility test. Try different solvents or add a small percentage of a co-solvent.The compound should be fully dissolved in the assay buffer at the tested concentrations.
Compound Degradation Prepare a fresh stock of the compound. Check for degradation using analytical methods (e.g., LC-MS).A freshly prepared, undegraded compound should be used for the assay.
Incorrect Compound Concentration Verify the concentration of your stock solution. Perform a serial dilution and test a wide range of concentrations.A clear dose-response curve should be observed if the compound is active.
Suboptimal Assay Conditions Optimize assay parameters such as buffer pH, temperature, and incubation time. Vary the enzyme and substrate concentrations.Optimized conditions should provide a robust and reproducible assay window.
Inactive Target Protein Test the activity of the target protein using a known substrate and, if available, a positive control inhibitor.The protein should exhibit the expected enzymatic activity.
Assay Interference Run the assay in the absence of the enzyme to check for compound interference with the detection method (e.g., fluorescence quenching).The compound should not interfere with the assay readout in the absence of the target.
Part 2: No Activity in a Cell-Based Assay

If this compound is active in a biochemical assay but not in a cell-based assay, the focus shifts to cellular factors.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability Use a cell permeability assay (e.g., PAMPA) or computational modeling to predict permeability.[2]The compound should demonstrate sufficient permeability to reach its intracellular target.
Compound Efflux Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if activity is restored.Increased intracellular accumulation and activity of the compound.
Metabolic Instability Incubate the compound with liver microsomes or in cell culture media and measure its stability over time using LC-MS.The compound should have sufficient stability over the course of the experiment.
Target Not Expressed or Engaged Confirm target expression in your cell line using Western blot or qPCR. Perform a target engagement assay (e.g., CETSA).[3]The target protein should be expressed, and the compound should bind to it in the cellular environment.
Off-Target Effects Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.[5]A similar phenotype with a different inhibitor suggests the original observation is on-target.
Incorrect Cell Health or Density Ensure cells are healthy, within a low passage number, and seeded at an optimal density.[6][7]Healthy, properly cultured cells are essential for reproducible results.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilution: Dilute the stock solution into your assay buffer to the highest concentration you plan to test.

  • Observation: Vortex the solution and let it stand at room temperature for 15-20 minutes.

  • Inspection: Visually inspect the solution against a dark background for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).[3]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[3]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.[3]

  • Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.[3]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of troubleshooting when a compound like this compound fails to show activity.

G cluster_biochemical Biochemical Assay Troubleshooting A Start: No Activity Observed B Check Compound Integrity (Purity, Solubility, Stability) A->B F Is Compound Soluble and Stable? B->F C Check Assay Components (Enzyme, Substrate, Buffers) D Review Assay Protocol (Concentrations, Incubation Times) C->D E Run Controls (Positive and Vehicle) D->E G Are Controls Working? E->G F->C Yes H Re-evaluate Compound (Potential for Inactivity) F->H No G->H Yes I Optimize Assay Conditions G->I No

Caption: Troubleshooting workflow for a biochemical assay.

G cluster_cellular Cell-Based Assay Troubleshooting J Start: Active in Biochemical, Inactive in Cellular Assay K Assess Cell Permeability & Efflux J->K L Check Compound Stability in Media K->L O Permeable & Stable? L->O M Verify Target Expression in Cell Line N Perform Target Engagement Assay (e.g., CETSA) M->N P Target Expressed & Engaged? N->P O->M Yes Q Modify Compound or Delivery Method O->Q No R Consider Off-Target Effects or Alternative Mechanism P->R Yes S Choose Different Cell Line or Optimize Assay P->S No

Caption: Troubleshooting workflow for a cell-based assay.

Conclusion

When a small molecule inhibitor such as this compound does not show activity in an assay, it is crucial to approach the problem systematically. By first addressing compound- and assay-related factors in biochemical assays, and then moving to cellular-specific issues like permeability and target engagement, researchers can efficiently diagnose the root cause of the inactivity. This structured troubleshooting process saves time and resources, and ultimately leads to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing U0126 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MEK1/2 inhibitor, U0126. The information is designed to help optimize experimental design and troubleshoot common issues related to U0126 concentration and application.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for U0126?

A1: U0126 is a potent and selective inhibitor of the dual-specificity kinases MEK1 and MEK2, which are also known as MAP kinase kinases (MAPKK).[1] It acts as a non-competitive inhibitor with respect to both ATP and the substrate, ERK.[2][3] By inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2 or p44/42 MAPK).[1][4] ERK1/2 are key components of the MAPK/ERK signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, survival, and apoptosis.[5][6][7]

Q2: What is the recommended working concentration of U0126 in cell culture?

A2: The optimal working concentration of U0126 can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. However, a general starting range for most cell culture applications is 10-20 µM.[8][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. For some sensitive cell lines, concentrations as low as 1 µM may be effective.[10]

Q3: How should I prepare and store a stock solution of U0126?

A3: U0126 is typically supplied as a lyophilized powder.[9] To prepare a stock solution, it is recommended to dissolve the powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9][11] For example, to make a 10 mM stock, you would resuspend 1 mg of U0126 in 234 µl of DMSO.[11] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When stored properly, the reconstituted product is stable for up to 3 months.[1]

Q4: What is the IC50 of U0126?

A4: The half-maximal inhibitory concentration (IC50) of U0126 is a measure of its potency. For MEK1, the IC50 is approximately 72 nM, and for MEK2, it is around 58 nM in in vitro kinase assays.[2][12] It is important to note that the effective concentration in a cellular assay will likely be higher due to factors such as cell permeability and off-target effects.

Q5: Are there any known off-target effects of U0126?

A5: While U0126 is considered a highly selective inhibitor of MEK1 and MEK2, some studies have reported off-target effects, particularly at higher concentrations.[12] These can include effects on other kinases or cellular processes. Therefore, it is crucial to use the lowest effective concentration possible and to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally unrelated MEK inhibitor to confirm that the observed effects are due to MEK1/2 inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of ERK phosphorylation observed. Insufficient U0126 concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 1-50 µM.
Short incubation time. Increase the pre-incubation time with U0126 before stimulation. A pre-incubation of 1-2 hours is generally recommended.[9]
Degraded U0126 stock solution. Prepare a fresh stock solution of U0126 in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.[9]
High basal ERK activity. Serum-starve cells for 4-24 hours before U0126 treatment to reduce basal ERK phosphorylation.
Cell toxicity or death observed. U0126 concentration is too high. Reduce the concentration of U0126. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line.
Prolonged incubation time. Reduce the duration of U0126 treatment.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Run a vehicle-only control.
Inconsistent results between experiments. Variability in cell density. Ensure consistent cell seeding density and confluency at the time of treatment.
Inconsistent U0126 stock solution. Prepare a large batch of U0126 stock solution, aliquot, and use the same batch for a series of experiments.
Variability in stimulation. If using a stimulant to activate the ERK pathway, ensure the concentration and incubation time of the stimulant are consistent.

Quantitative Data Summary

Table 1: U0126 Properties and Recommended Concentrations

Parameter Value Reference
Target(s) MEK1, MEK2[1]
IC50 (in vitro) MEK1: ~72 nM; MEK2: ~58 nM[2][12]
Recommended Starting Concentration (in cell culture) 10-20 µM[8][9]
Solubility Soluble in DMSO (up to 100 mM)
Stock Solution Storage -20°C (stable for up to 3 months)[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation after U0126 Treatment

This protocol describes how to assess the inhibitory effect of U0126 on the phosphorylation of ERK1/2 in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • U0126 (10 mM stock in DMSO)

  • Stimulant (e.g., EGF, PMA, or serum) if required to activate the pathway

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the complete medium with serum-free or low-serum medium and incubate for 4-24 hours.

  • U0126 Treatment: Pre-treat the cells with the desired concentrations of U0126 (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation (if applicable): Add the stimulant to the medium for the recommended time (e.g., 100 ng/mL EGF for 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated ERK should be normalized to the level of total ERK.

Visualizations

MAPK_ERK_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression U0126 U0126 U0126->MEK1/2

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of U0126 on MEK1/2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve U0126 Incubation U0126 Incubation Serum Starve->U0126 Incubation Stimulation Stimulation U0126 Incubation->Stimulation Cell Lysis Cell Lysis Stimulation->Cell Lysis Protein Assay Protein Assay Cell Lysis->Protein Assay Western Blot Western Blot Protein Assay->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow for studying the effects of U0126.

Troubleshooting_Tree Start Start No p-ERK Inhibition No p-ERK Inhibition Start->No p-ERK Inhibition DoseResponse Perform Dose-Response (1-50 µM) No p-ERK Inhibition->DoseResponse Concentration? IncreaseTime Increase Pre-incubation Time (1-2h) DoseResponse->IncreaseTime Still no effect Success Success DoseResponse->Success Inhibition observed FreshStock Prepare Fresh U0126 Stock IncreaseTime->FreshStock Still no effect IncreaseTime->Success Inhibition observed SerumStarve Serum Starve Cells (4-24h) FreshStock->SerumStarve Still no effect FreshStock->Success Inhibition observed CheckStimulation Verify Stimulant Activity SerumStarve->CheckStimulation Still no effect SerumStarve->Success Inhibition observed CheckStimulation->Success Inhibition observed

References

Technical Support Center: Degradation of Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific degradation of "SQ 31844" is limited. The following guide is a generalized resource for researchers encountering instability with experimental compounds, providing a framework for troubleshooting and data organization. This resource is intended to be adapted with your own experimental data.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of experimental compounds during their work.

Troubleshooting Guide

This guide presents common problems, potential causes, and suggested solutions when dealing with compound instability.

Problem Potential Causes Suggested Solutions
Compound degrades during reaction work-up. Sensitivity to acid, base, air, or water.Test small aliquots of the reaction mixture with different quenchers to identify the cause of degradation.[1] Consider a work-up that avoids the problematic conditions.
Compound is unstable on silica gel during chromatography. The compound is acid-sensitive.Perform a 2D TLC to confirm instability on silica.[1] If unstable, consider using deactivated silica gel, florisil, or alumina for purification.[2] Reverse-phase chromatography is also an option for polar compounds.[2]
Poor recovery of the compound from biological samples. Adsorption to labware. Degradation during extraction.Use low-protein-binding tubes and pipette tips.[3] Perform all extraction steps at low temperatures (e.g., 4°C).[3] Optimize extraction solvent and pH.
Inconsistent analytical results (e.g., HPLC, LC-MS). Degradation in the autosampler. Incomplete derivatization (if applicable). Matrix effects from the sample.Cool the autosampler. Use a stable isotope-labeled internal standard to correct for matrix effects.[3] Optimize derivatization conditions (reagent concentration, temperature, time).[3]
Compound degrades during storage. Exposure to light, oxygen, or inappropriate temperatures. Freeze-thaw instability.Store the compound under an inert atmosphere (e.g., argon, nitrogen). Protect from light using amber vials. Determine optimal storage temperature and avoid repeated freeze-thaw cycles by aliquoting samples.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the stability of my new compound?

A 2D Thin Layer Chromatography (TLC) is a rapid method to check for stability on silica gel.[1] Spot your compound in one corner of a square TLC plate, run it in one solvent system, rotate the plate 90 degrees, and run it in a second solvent system.[1] If the compound is stable, the spot will appear on the diagonal.[1] If it degrades, new spots will appear off the diagonal.[1]

Q2: What are common degradation pathways for organic molecules?

Degradation can occur through various mechanisms, including:

  • Hydrolysis: Reaction with water, often catalyzed by acid or base. This is common for esters, amides, and other labile functional groups.

  • Oxidation: Reaction with oxygen. Functional groups like aldehydes, thiols, and electron-rich aromatic rings can be susceptible.[3][4]

  • Photodegradation: Degradation upon exposure to light.

Q3: How can I prevent degradation in biological samples during collection and processing?

Proper sample handling is crucial. Key steps include:

  • Immediate Cooling: Place samples on ice immediately after collection to slow enzymatic activity.[3]

  • Anticoagulant/Stabilizer Choice: For blood samples, use tubes containing EDTA to chelate metal ions that can catalyze oxidation.[3] Consider adding antioxidants or enzyme inhibitors directly to the collection tubes.[4]

  • Minimize Air Exposure: Use collection tubes with minimal headspace to reduce contact with oxygen.[3]

  • Controlled Centrifugation: Centrifuge samples at low temperatures (e.g., 4°C).[3]

Q4: What should I do if my compound is too unstable for standard purification methods?

If your compound degrades on standard silica gel, you have several alternatives:

  • Alternative Stationary Phases: Try using florisil or alumina.[2]

  • Deactivated Silica: You can deactivate silica gel to reduce its acidity.[2]

  • Reverse-Phase Chromatography: This is a good option for polar compounds.[2]

  • Purification-Free Next Step: On a small scale, attempt the subsequent reaction without purifying the unstable intermediate.[2]

Experimental Protocols

Protocol 1: 2D TLC for Silica Gel Stability Assessment

  • Preparation: Dissolve a small amount of your compound in a suitable volatile solvent.

  • Spotting: On a square TLC plate, carefully spot the solution in one corner, approximately 1 cm from the edges.

  • First Elution: Develop the plate in a TLC chamber with an appropriate solvent system.

  • Drying: Remove the plate and allow the solvent to fully evaporate.

  • Rotation: Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Second Elution: Develop the plate again in the same solvent system.

  • Visualization: Visualize the plate using a UV lamp or an appropriate stain. A stable compound will have spots only along the diagonal. Degradation products will appear as spots off the diagonal.

Protocol 2: Assessing Compound Stability in a Biological Matrix (e.g., Plasma)

  • Sample Preparation: Spike the compound into aliquots of plasma at a known concentration.

  • Incubation: Incubate the samples at a relevant temperature (e.g., 37°C) and collect time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: At each time point, stop the degradation by adding a quenching solution (e.g., cold acetonitrile) to precipitate proteins and extract the remaining compound.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of the compound remaining.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation rate.

Visualizations

Degradation_Pathway SQ_31844 SQ_31844 Metabolite_A Metabolite_A SQ_31844->Metabolite_A Hydrolysis Metabolite_B Metabolite_B Metabolite_A->Metabolite_B Oxidation Final_Product Final_Product Metabolite_B->Final_Product Further Metabolism Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Spike Spike Compound into Matrix Aliquots Create Time-Point Aliquots Spike->Aliquots Incubate Incubate at 37°C Quench Quench at Time Points Incubate->Quench Centrifuge Centrifuge & Collect Supernatant Analyze LC-MS Analysis Centrifuge->Analyze Data Determine Degradation Rate Analyze->Data Troubleshooting_Tree Start Compound Instability Observed Location Where does degradation occur? Start->Location Workup During Work-up Location->Workup Work-up Purification During Purification Location->Purification Purification Storage During Storage Location->Storage Storage Solution_Workup Test different quenchers/ Avoid harsh pH Workup->Solution_Workup Solution_Purification Use alternative stationary phase (Alumina, Florisil, RP) Purification->Solution_Purification Solution_Storage Store under inert gas/ Protect from light/ Aliquot samples Storage->Solution_Storage

References

Off-target effects of SQ 31844 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the compound "SQ 31844" is not available in publicly accessible scientific literature or databases. Searches for this identifier, as well as variations such as "SQ-31,844," did not yield any relevant information on its chemical structure, mechanism of action, pharmacology, or any associated off-target effects in cellular models.

Therefore, we are unable to provide a troubleshooting guide, FAQs, data tables, or experimental protocols related to this compound at this time.

Researchers and scientists encountering this designation are advised to:

  • Verify the Compound Identifier: Double-check the accuracy of the compound name and any associated batch or lot numbers. Ensure that there are no typographical errors.

  • Consult the Source: Contact the original provider or source of the compound to obtain a certificate of analysis, safety data sheet (SDS), and any available information on its biological activity and specificity.

  • Review Internal Documentation: Check internal laboratory notebooks, databases, or records for any preliminary data or characterization of the compound that may have been performed.

Without foundational information on the identity and biological targets of this compound, it is not possible to create the requested technical support documentation. We recommend obtaining this primary information before proceeding with any cellular experiments.

Technical Support Center: Enhancing In Vivo Solubility of SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for improving the solubility of the poorly water-soluble compound SQ 31844 for in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to improve the solubility of this compound, it is crucial to first determine its baseline solubility in various relevant solvents. A common and reliable method is the shake-flask technique. This process involves adding an excess amount of this compound to a selection of solvents and agitating the mixture until equilibrium is reached, which typically takes 24-48 hours. After this period, the concentration of the dissolved compound in the supernatant is measured, often using High-Performance Liquid Chromatography (HPLC). It is advisable to test solubility in a range of solvents, including aqueous buffers at different physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on its solubility.

Q2: What are the primary strategies for improving the aqueous solubility of a poorly water-soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the solubility and subsequent bioavailability of poorly soluble compounds.[1][2][3] The choice of strategy will depend on the physicochemical properties of this compound and the requirements of the in vivo study. Key approaches include:

  • Co-solvents: Utilizing a mixture of a primary solvent like water or saline with a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound.

  • pH Adjustment: For ionizable compounds, modifying the pH of the vehicle can increase solubility. However, it is critical to consider the potential for precipitation when the formulation is introduced to the physiological pH of the body.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their lipophilic cavity, forming a water-soluble inclusion complex.[1][2]

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1]

  • Solid Dispersions: The drug can be dispersed in an amorphous form within a hydrophilic polymer matrix, which can enhance its solubility and dissolution rate.[3][5]

  • Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, thereby increasing the surface area-to-volume ratio and improving the dissolution rate.[2][6]

Troubleshooting Guide

Q3: My this compound formulation is clear initially but forms a precipitate after a short time or upon dilution. What is happening and how can I resolve this?

A3: This common issue is known as precipitation and often occurs with supersaturated solutions, which are thermodynamically unstable. The compound may "crash out" of the solution over time or when it comes into contact with an aqueous environment like blood or interstitial fluid.

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward approach is to work with a lower, more stable concentration of this compound.

  • Increase Co-solvent Percentage: Gradually increasing the proportion of the organic co-solvent in your vehicle may help maintain solubility. However, be mindful of the potential for in-vivo toxicity of the co-solvent.

  • Incorporate a Stabilizer: Certain excipients can act as precipitation inhibitors. For instance, in amorphous solid dispersions, polymers are used to prevent recrystallization.

  • Consider a More Stable Formulation: If precipitation persists, switching to a more stable formulation, such as a cyclodextrin complex or a lipid-based system, is recommended as they can offer more robust solubilization.[7]

Q4: I am observing toxicity or other adverse effects in my animal model. Could the vehicle be the cause?

A4: Yes, the vehicle itself, especially at high concentrations, can induce toxicity or adverse effects. It is essential to distinguish between the effects of the vehicle and the therapeutic agent.

Troubleshooting Steps:

  • Run a Vehicle-Only Control Group: Always include a control group of animals that receives only the vehicle. This will help you to isolate and understand the effects of the vehicle alone.[7]

  • Consult Toxicity Literature: Review scientific literature to determine the established safe concentration limits for your chosen excipients for the specific animal model and route of administration you are using.

  • Minimize Excipient Concentrations: Use the lowest possible concentration of each excipient that is sufficient to achieve the desired solubility of this compound.[7]

  • Explore Biocompatible Alternatives: If toxicity remains a concern, investigate more biocompatible excipients or alternative formulation strategies.

Data Presentation

Table 1: Comparison of Common Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.[6]Simple and quick to formulate; can achieve high drug concentrations.Potential for toxicity at high concentrations; risk of precipitation upon dilution.[8]
Cyclodextrins Forms a water-soluble inclusion complex with the drug molecule.[2]High solubilization capacity; can improve stability.Potential for renal toxicity at high concentrations; can be costly.[1]
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-solvents.[1]Enhances oral bioavailability; suitable for highly lipophilic compounds.Complex formulation development; potential for gastrointestinal side effects.
Nanosuspensions Increases surface area by reducing particle size, leading to a higher dissolution rate.[2][8]Improved bioavailability; applicable to drugs insoluble in both water and oils.[2][8]Requires specialized equipment for production; potential for particle aggregation.
Solid Dispersions The drug is dispersed in a hydrophilic carrier in an amorphous state.[3][5]Enhances dissolution rate and bioavailability.Can be physically unstable and may recrystallize over time.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired ratio of the organic solvent (e.g., DMSO, ethanol, or polyethylene glycol) with an aqueous solution (e.g., saline or PBS).

  • Dissolution of this compound: Weigh the required amount of this compound and add it to the co-solvent vehicle.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Final Preparation: If necessary, adjust the final volume with the aqueous component. Visually inspect the solution for any undissolved particles before administration.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous buffer.

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Remove the undissolved this compound by filtering the solution through a 0.22 µm filter.

  • Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method like HPLC.

Mandatory Visualizations

experimental_workflow Workflow for Improving this compound Solubility cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation A Determine Baseline Solubility (Shake-Flask Method) B Analyze Physicochemical Properties (pKa, LogP) A->B C Select Formulation Approach (e.g., Co-solvents, Cyclodextrins) B->C Inform Selection D Prepare Trial Formulations C->D E Assess Formulation Stability (Precipitation, Clarity) D->E F Conduct Pilot In Vivo Study (Tolerability, Pharmacokinetics) E->F Proceed with Stable Formulation G Analyze Results and Refine Formulation F->G G->C Iterate if Necessary

Caption: A flowchart of the experimental workflow for enhancing the in vivo solubility of this compound.

logical_relationship Decision Tree for Troubleshooting Precipitation A Precipitation Observed? B Reduce Compound Concentration A->B Yes F Proceed with Experiment A->F No C Increase Co-solvent Ratio B->C Precipitation Persists D Add a Stabilizing Excipient C->D Precipitation Persists E Switch to a More Stable Formulation (e.g., Cyclodextrin, Lipid-based) D->E Precipitation Persists

Caption: A decision tree for troubleshooting precipitation issues with this compound formulations.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SQ 31844.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

IssuePossible CauseRecommendation
Inconsistent Inhibitory Effects on Platelet Aggregation Compound Precipitation: this compound may not be fully dissolved in the experimental buffer.Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay and does not exceed 0.1-0.5%. Prepare fresh dilutions for each experiment.
Vehicle Control Issues: The vehicle used to dissolve this compound may have its own effects on platelet aggregation.Always include a vehicle-only control to assess any baseline effects.
Platelet Viability and Activation: Platelets may have been activated during preparation or may not be viable.Handle platelets gently during preparation and use them within the recommended timeframe. Check platelet viability and baseline activation levels.
Variability in Vascular Smooth Muscle Contraction Assays Receptor Desensitization: Prolonged exposure to agonists can lead to desensitization of the thromboxane A2 receptor.Pre-incubate tissue with this compound for a sufficient time before adding the agonist to ensure receptor blockade. Optimize the pre-incubation time.
Tissue Viability: The vascular tissue may have been damaged during preparation.Ensure proper dissection and handling of the tissue to maintain its viability and responsiveness.
Unexpected Off-Target Effects Non-Specific Binding: At high concentrations, this compound may bind to other receptors or proteins.Perform dose-response experiments to determine the optimal concentration with maximal specific effects and minimal off-target effects.
Interaction with other signaling pathways: The observed effect may be due to crosstalk with other signaling pathways.Investigate downstream signaling molecules to confirm the on-target effect of this compound.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and specific thromboxane A2 (TXA2) receptor antagonist. It is an inhibitor of Arachidonic Acid and has been shown to inhibit the aggregation of platelets and the contraction of vascular smooth muscle. This compound has also been observed to block TXA2-induced bronchoconstriction.

What is the mechanism of action of this compound?

This compound acts by competitively blocking the thromboxane A2 receptor, thereby preventing the binding of its natural ligand, thromboxane A2. This inhibition blocks the downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction.

How should I store and handle this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare fresh solutions in a suitable solvent like DMSO and store at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound.

AssayModelAgonistIC50 / ED50Reference
Platelet AggregationHuman PlateletsU-46,6190.16 ± 0.03 µM
Aortic ConstrictionRat AortaU-46,6190.11 ± 0.02 µM
BronchoconstrictionAnesthetized Guinea PigsU-46,6190.12 ± 0.02 mg/kg i.v.
Arachidonic Acid-Induced Sudden DeathRabbitsArachidonic Acid0.25 ± 0.04 mg/kg i.v.

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a thromboxane A2 analog (e.g., U-46,619).

Materials:

  • This compound

  • U-46,619 (thromboxane A2 receptor agonist)

  • Human platelet-rich plasma (PRP)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or platelet aggregometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in PBS.

  • Prepare PRP from fresh human blood.

  • Pre-warm the PRP to 37°C.

  • Add different concentrations of this compound or vehicle (DMSO) to the PRP and incubate for 10-15 minutes at 37°C.

  • Add U-46,619 to induce platelet aggregation.

  • Monitor the change in light transmittance using a spectrophotometer or platelet aggregometer for 5-10 minutes.

  • Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound.

  • Plot the dose-response curve and determine the IC50 value.

Visualizations

SQ_31844_Signaling_Pathway cluster_membrane Cell Membrane TXA2R Thromboxane A2 Receptor (TXA2R) PLC Phospholipase C (PLC) TXA2R->PLC Activates Arachidonic Acid Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 TXA2 Synthase Thromboxane A2 Synthase PGH2->TXA2 Synthase TXA2 Thromboxane A2 (TXA2) TXA2 Synthase->TXA2 TXA2->TXA2R Binds This compound This compound This compound->TXA2R Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Platelet Aggregation Platelet Aggregation & Smooth Muscle Contraction Ca2+->Platelet Aggregation PKC->Platelet Aggregation

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start PreparePRP Prepare Platelet-Rich Plasma (PRP) Start->PreparePRP PreIncubate Pre-incubate PRP with This compound or Vehicle PreparePRP->PreIncubate InduceAggregation Induce Aggregation with U-46,619 PreIncubate->InduceAggregation Monitor Monitor Aggregation (Light Transmittance) InduceAggregation->Monitor Analyze Analyze Data & Calculate IC50 Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro platelet aggregation assay.

Technical Support Center: Unexpected Toxicity of Squalene Epoxidase Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with squalene epoxidase (SQLE) inhibitors, such as compounds in the class of SQ 31844, in animal studies. The information provided is based on reported preclinical toxicology profiles of SQLE inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant gastrointestinal distress in our animal models (dogs/monkeys) treated with an SQLE inhibitor. Is this a known toxicity?

A1: Yes, dose-limiting gastrointestinal toxicity is a known adverse effect of squalene epoxidase inhibitors observed in preclinical animal studies with compounds like NB-598 and Cmpd-4.[1][2][3] These toxicities are considered "on-target," meaning they are a direct consequence of inhibiting the SQLE enzyme.

Q2: What are the typical signs of gastrointestinal toxicity observed with SQLE inhibitors?

A2: Clinical observations in animal models have included symptoms severe enough to necessitate euthanasia in some cases.[1] Researchers should be vigilant for signs such as vomiting, diarrhea, loss of appetite, and weight loss.

Q3: Our animals are developing skin lesions and dermatitis. Is this related to the SQLE inhibitor treatment?

A3: Yes, skin toxicities, including dermatitis, have been reported in dogs treated with SQLE inhibitors.[2][4] This is also considered an on-target effect. The accumulation of squalene in skin cells is a proposed mechanism for this toxicity.[4]

Q4: We are seeing high levels of squalene in the serum of our treated animals. Is this expected?

A4: Yes, an increase in serum squalene levels is an expected pharmacodynamic effect of SQLE inhibition.[5] SQLE is the enzyme that converts squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. Inhibiting this enzyme leads to the accumulation of its substrate, squalene.

Q5: Are these toxicities observed at therapeutically relevant doses?

A5: Studies have shown that significant toxicities can arise at exposures well below the predicted levels needed for anti-tumor activity, which may limit the therapeutic utility of SQLE inhibition.[1][2]

Q6: We used a structurally similar but inactive analog of our SQLE inhibitor as a control, and it did not produce the same toxicities. What does this suggest?

A6: This finding strongly suggests that the observed toxicities are on-target effects resulting from the inhibition of squalene epoxidase. Studies with active SQLE inhibitors and their structurally inactive analogs have shown that only the active compounds induce dose-limiting gastrointestinal toxicity.[1][2]

Troubleshooting Guide

Issue 1: Severe Gastrointestinal Toxicity

Symptoms: Vomiting, diarrhea, anorexia, weight loss.

Possible Cause: On-target inhibition of squalene epoxidase in the gastrointestinal tract.

Troubleshooting Steps:

  • Dose Reduction: The most immediate step is to lower the dose of the SQLE inhibitor. A dose-response relationship for toxicity has been observed.[2]

  • Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the GI distress. Run a concurrent vehicle-only control group.

  • Supportive Care: Provide supportive care to the animals, such as fluid and electrolyte replacement, as advised by veterinary staff.

  • Monitor Squalene Levels: Correlate the onset and severity of GI symptoms with plasma squalene concentrations to confirm the on-target effect.

  • Histopathology: Conduct a thorough histopathological examination of the gastrointestinal tract to characterize the nature and extent of the tissue damage.

Issue 2: Dermatitis and Skin Lesions

Symptoms: Redness, inflammation, lesions, hair loss.

Possible Cause: On-target inhibition of SQLE leading to squalene accumulation in the skin.[4]

Troubleshooting Steps:

  • Dose Evaluation: Assess if the skin toxicity is dose-dependent. Consider dose reduction or less frequent dosing intervals.

  • Topical Analysis: If feasible, analyze skin biopsies for squalene levels to confirm accumulation at the site of toxicity.

  • Clinical Pathology: Monitor for any systemic inflammatory markers in the blood.

  • Control Compounds: As with GI toxicity, use an inactive analog control to confirm the toxicity is linked to SQLE inhibition.

Data Presentation

Table 1: Summary of Preclinical Toxicology Findings for Squalene Epoxidase Inhibitors

Compound ClassAnimal ModelObserved ToxicitiesKey FindingsReference
Squalene Epoxidase Inhibitors (e.g., NB-598, Cmpd-4)Dogs, MonkeysDose-limiting gastrointestinal toxicity, DermatitisToxicities are on-target and occur at exposures below predicted therapeutic levels.[1][2][4]

Table 2: Experimental Observations with SQLE Inhibitors

ParameterObservationImplication
Serum SqualeneIncreasedConfirms on-target enzyme inhibition
Serum CholesterolDecreased (Total and LDL)Expected pharmacological effect
Gastrointestinal TractClinical signs of distress, histopathological changesDose-limiting toxicity
SkinDermatitis, lesionsOn-target toxicity

Experimental Protocols

Protocol 1: General Toxicology Assessment of an SQLE Inhibitor in Rodents

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Low dose of SQLE inhibitor.

    • Group 3: Mid dose of SQLE inhibitor.

    • Group 4: High dose of SQLE inhibitor.

    • Group 5: Inactive analog of SQLE inhibitor (at high dose).

  • Administration: Oral gavage, once daily for 14 days.

  • Observations:

    • Clinical Signs: Monitor twice daily for any signs of toxicity, including changes in behavior, posture, and feces/urine.

    • Body Weight: Record body weight daily.

    • Food Consumption: Measure food consumption daily.

  • Terminal Procedures (Day 15):

    • Blood Collection: Collect blood via cardiac puncture for hematology and clinical chemistry analysis (including lipid panel).

    • Necropsy: Perform a full necropsy on all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain, and gastrointestinal tract sections).

    • Histopathology: Collect and preserve tissues in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps... SQLE->Oxidosqualene SQLE_Inhibitor SQLE Inhibitor (e.g., this compound) SQLE_Inhibitor->SQLE Inhibits

Caption: Cholesterol biosynthesis pathway indicating the point of inhibition by SQLE inhibitors.

Experimental_Workflow cluster_Preclinical Preclinical Toxicity Study Dose_Selection Dose Range Finding Animal_Dosing Animal Dosing (e.g., Dog, Monkey) - SQLE Inhibitor - Vehicle Control - Inactive Analog Dose_Selection->Animal_Dosing Clinical_Observation Daily Clinical Observations (GI, Skin, Behavior) Animal_Dosing->Clinical_Observation Blood_Sampling Blood Sampling (PK, PD markers - Squalene) Animal_Dosing->Blood_Sampling Necropsy Terminal Necropsy & Histopathology Clinical_Observation->Necropsy Data_Analysis Data Analysis & Reporting Blood_Sampling->Data_Analysis Necropsy->Data_Analysis

Caption: A typical experimental workflow for assessing the toxicity of an SQLE inhibitor.

References

Technical Support Center: Confirming Target Engagement of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for a compound designated "SQ 31844." The following guide provides a comprehensive overview and troubleshooting resources for confirming the target engagement of a hypothetical novel small molecule, referred to as "Compound X," based on established methodologies in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm that Compound X is engaging its intended target in a cellular context?

The initial and most critical step is to employ a method that directly measures the physical interaction between Compound X and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a widely adopted and powerful technique for this purpose. It is based on the principle that the binding of a ligand, such as Compound X, stabilizes the target protein, leading to an increase in its thermal stability.

Q2: Are there alternative or complementary methods to CETSA for confirming target engagement?

Yes, several other methods can be used to corroborate CETSA findings or as alternatives if CETSA is not feasible. These include:

  • Biophysical Assays on Purified Proteins: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm direct binding and provide quantitative affinity data (K D ). However, these assays use purified proteins and do not confirm engagement within the complex cellular environment.

  • Photo-affinity Labeling: This involves synthesizing a version of Compound X with a photoreactive group and a reporter tag. Upon UV irradiation of treated cells, the compound covalently crosslinks to its target, which can then be identified by proteomics.

  • In-cell Chemical Probing: This method uses chemical probes that compete with Compound X for binding to the target. A decrease in probe labeling in the presence of Compound X indicates target engagement.

Q3: How can I be sure that the observed effect of Compound X in a cellular assay is due to on-target engagement?

Confirming on-target engagement is crucial to avoid misinterpretation of results due to off-target effects. A multi-pronged approach is recommended:

  • Establish a Dose-Response Relationship: Demonstrate that the thermal stabilization in CETSA or the downstream functional effect is dependent on the concentration of Compound X.

  • Use a Negative Control: Synthesize a structurally similar but inactive analog of Compound X. This analog should not engage the target in a CETSA experiment and should not elicit the same cellular phenotype.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The cellular effect of Compound X should be diminished or abolished in these cells compared to wild-type cells.

  • Mutational Analysis: If the binding site of Compound X on the target is known or predicted, mutating key residues in the binding pocket should disrupt the interaction, which can be confirmed by CETSA.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No thermal shift observed in CETSA 1. Compound X does not bind to the target in cells. 2. The concentration of Compound X is too low. 3. The target protein is not expressed at a detectable level. 4. The antibody used for Western blotting is of poor quality.1. Confirm binding using a biophysical assay with purified protein first. 2. Perform a dose-response experiment with a wider concentration range. 3. Confirm target expression by Western blot before starting the CETSA experiment. 4. Validate the antibody for specificity and sensitivity.
High variability between CETSA replicates 1. Inconsistent heating of samples. 2. Uneven cell lysis. 3. Pipetting errors.1. Use a PCR machine with a thermal gradient function for precise temperature control. 2. Ensure complete and consistent lysis by optimizing the lysis buffer and incubation time. 3. Use calibrated pipettes and be meticulous with liquid handling.
Downstream signaling is not affected by Compound X despite confirmed target engagement 1. The target is not a rate-limiting step in the pathway. 2. Redundant pathways compensate for target inhibition. 3. The experiment was not conducted at an appropriate time point to observe the effect.1. Re-evaluate the role of the target in the specific cellular context. 2. Investigate the activation of parallel signaling pathways. 3. Perform a time-course experiment to identify the optimal time point for observing the downstream effect.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines the general steps for performing a CETSA experiment to confirm the engagement of Compound X with its target in cultured cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Compound X-treated samples.

    • A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and target engagement.

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis A Plate Cells B Treat with Compound X or Vehicle A->B C Harvest & Resuspend Cells B->C D Heat Samples at Varying Temperatures C->D E Lyse Cells D->E F Centrifuge to Separate Soluble & Precipitated Protein E->F G Collect Supernatant F->G H Quantify Target Protein (e.g., Western Blot) G->H I Plot Melting Curves H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

To further confirm on-target activity, it is essential to demonstrate that Compound X modulates the signaling pathway downstream of its target.

Hypothetical Signaling Pathway for Target of Compound X

Let's assume Compound X targets a kinase, "Target Kinase."

Signaling_Pathway cluster_upstream Upstream Signal cluster_target Target Engagement cluster_downstream Downstream Pathway Upstream Growth Factor Target Target Kinase Upstream->Target Activates Substrate Substrate Protein Target->Substrate Phosphorylates CompoundX Compound X CompoundX->Target Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate Effector Downstream Effector pSubstrate->Effector Activates Response Cellular Response (e.g., Proliferation) Effector->Response

Caption: Hypothetical signaling pathway modulated by Compound X.

Quantitative Data for Pathway Analysis

To validate the pathway modulation, you can perform experiments to measure the levels of the phosphorylated substrate.

Treatment Compound X Concentration (µM) Phosphorylated Substrate Level (Relative to Vehicle)
Vehicle01.00
Compound X0.10.85
Compound X10.42
Compound X100.11

These data can be obtained by Western blotting using a phospho-specific antibody for the substrate. A dose-dependent decrease in the phosphorylated substrate upon treatment with Compound X provides strong evidence for on-target pathway modulation.

Technical Support Center: Modifying Experimental Protocols for SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SQ 31844, a novel renin inhibitor, in experimental settings. It includes detailed protocols, troubleshooting advice, and frequently asked questions to facilitate smooth and effective research.

Overview of this compound

This compound is a potent and specific inhibitor of primate renin, belonging to the imidazolidinol class of compounds.[1][2][3][4] Its mechanism of action is the direct inhibition of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[5][6]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a primate model.

Parameter Species Dose & Route Effect Reference
Plasma Renin Activity (PRA)Cynomolgus Monkey50 µmol/kg, Oral80% reduction in PRA[3][4][7]
Mean Arterial Pressure (MAP)Cynomolgus Monkey50 µmol/kg, Oral15 mmHg reduction (17%, not statistically significant)[7]

Experimental Protocols

In Vitro Renin Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of this compound on renin in vitro.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., based on FRET)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in assay buffer to determine the IC50 value.

    • Dilute the human recombinant renin and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup (in triplicate):

    • Background Wells: Add 20 µl of substrate, 160 µl of assay buffer, and 10 µl of solvent.

    • 100% Initial Activity Wells: Add 20 µl of substrate, 150 µl of assay buffer, and 10 µl of solvent.

    • Inhibitor Wells: Add 20 µl of substrate, 150 µl of assay buffer, and 10 µl of the desired this compound dilution.

  • Initiate Reaction:

    • Add 10 µl of diluted renin to the "100% Initial Activity" and "Inhibitor" wells.

  • Incubation:

    • Incubate the plate at 37°C for 15-60 minutes, protected from light.

  • Measurement:

    • Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 335-345/485-510 nm or 540/590 nm, depending on the substrate).[1][8][9]

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

In Vivo Evaluation in Cynomolgus Monkeys

This protocol describes the oral administration of this compound to cynomolgus monkeys to assess its effect on blood pressure and plasma renin activity.

Materials:

  • This compound

  • Appropriate vehicle for oral administration

  • Cynomolgus monkeys

  • Non-invasive blood pressure monitoring system (e.g., oscillometric method with a tail cuff)[3][10]

  • EDTA-coated blood collection tubes

  • Centrifuge

  • Plasma Renin Activity (PRA) assay kit

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the monkeys to the restraining tube and the blood pressure measurement procedure to minimize stress-induced variations.

    • Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for several days prior to the experiment.[10]

  • Compound Administration:

    • Prepare a formulation of this compound in a suitable vehicle for oral gavage.

    • Administer a single oral dose of this compound (e.g., 50 µmol/kg).

  • Blood Pressure Monitoring:

    • Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Blood Sample Collection:

    • Collect blood samples into EDTA tubes at baseline and at specified time points after dosing.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Immediately freeze the plasma samples at -80°C until the PRA assay is performed. It is crucial to handle the samples at room temperature before freezing to prevent cryoactivation of prorenin.[7]

  • Plasma Renin Activity (PRA) Assay:

    • Thaw the plasma samples and perform the PRA assay according to the kit manufacturer's instructions. This typically involves the generation of angiotensin I at 37°C and its quantification by ELISA or LC-MS/MS.[11][12][13]

  • Data Analysis:

    • Calculate the change in blood pressure and PRA from baseline at each time point.

    • Analyze the data for statistical significance.

Troubleshooting Guide

Q: Why am I seeing high variability in my in vitro renin inhibition assay results?

A: High variability can be due to several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.

  • Temperature Fluctuations: Maintain a constant temperature of 37°C during incubation, as renin activity is temperature-sensitive.[2]

  • Incomplete Mixing: Gently mix the contents of the wells after adding each reagent.

  • Reagent Degradation: Ensure that the renin enzyme and substrate have been stored correctly and have not undergone multiple freeze-thaw cycles.

Q: My in vivo blood pressure readings in the monkeys are inconsistent. What can I do?

A: Inconsistent blood pressure readings are common in conscious animals and can be addressed by:

  • Thorough Acclimatization: Ensure the animals are well-acclimatized to the restraint and the measurement procedure to minimize stress.

  • Consistent Cuff Placement: Place the blood pressure cuff at the same position on the tail for every measurement.

  • Multiple Readings: Take multiple readings at each time point and average them to get a more stable value.

  • Minimize Environmental Stress: Conduct the experiments in a quiet environment to avoid startling the animals.

Q: The plasma renin activity in my control samples is lower/higher than expected. What could be the cause?

A: Unexpected PRA levels can result from improper sample handling:

  • Cryoactivation: Chilling blood samples on ice before plasma separation can lead to the conversion of inactive prorenin to active renin, falsely elevating PRA levels. Process blood at room temperature.[12]

  • Protease Activity: Use protease inhibitors during the angiotensin I generation step to prevent its degradation.[11][13]

  • pH Adjustment: Ensure the pH of the plasma is optimal (around 6.0) for the renin reaction during the generation step.[12]

  • Diet and Posture: The animal's sodium intake and posture (upright vs. lying down) at the time of blood collection can significantly impact renin levels. Standardize these conditions as much as possible.[7][14]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a direct renin inhibitor. It binds to the active site of the renin enzyme, preventing it from converting angiotensinogen to angiotensin I. This is the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).

Q: What is the recommended solvent for this compound for in vitro and in vivo studies?

A: For in vitro studies, this compound can typically be dissolved in DMSO. For in vivo oral administration, the formulation will depend on the required dose and the physicochemical properties of the compound. It is recommended to perform solubility and vehicle tolerability studies to determine the most appropriate vehicle.

Q: Are there any known off-target effects of this compound?

A: The available literature suggests that this compound is a specific inhibitor of primate renin.[3][4] However, as with any investigational compound, it is advisable to perform appropriate selectivity and safety pharmacology studies to fully characterize its profile.

Q: How should this compound be stored?

A: As a chemical compound, it is generally recommended to store this compound in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable. Once in solution, it should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Visualizations

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Renin Renin ACE ACE Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction SQ31844 This compound SQ31844->Renin Renin_label Renin ACE_label ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental_Workflow Start Start: Acclimatize Cynomolgus Monkeys Baseline Measure Baseline Blood Pressure and Collect Blood for PRA Start->Baseline Administer Administer this compound Orally Baseline->Administer Monitor_BP Monitor Blood Pressure at Multiple Time Points Administer->Monitor_BP Collect_Blood Collect Blood for PRA at Multiple Time Points Administer->Collect_Blood Data_Analysis Analyze Blood Pressure and PRA Data Monitor_BP->Data_Analysis Process_Plasma Process Blood to Plasma (Room Temperature Centrifugation) Collect_Blood->Process_Plasma Store_Plasma Store Plasma at -80°C Process_Plasma->Store_Plasma PRA_Assay Perform Plasma Renin Activity (PRA) Assay Store_Plasma->PRA_Assay PRA_Assay->Data_Analysis End End: Evaluate Efficacy of this compound Data_Analysis->End

Caption: Experimental workflow for in vivo testing of this compound in cynomolgus monkeys.

References

Interpreting unexpected results with SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ 31844.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of primate renin.[1][2][3][4] It belongs to the imidazole alcohol class of renin inhibitors.[1][2][3] Its mechanism involves the competitive inhibition of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively reduces plasma renin activity (PRA).[1][3][5]

Q2: What is the expected in vivo effect of this compound administration?

In preclinical studies using sodium-depleted cynomolgus monkeys, intravenous administration of this compound resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1][3] Oral administration has also been shown to cause significant inhibition of PRA.[1][3][5] The primary expected outcome of administering this compound is a reduction in PRA.

Q3: We observed significant inhibition of plasma renin activity (PRA) after administering this compound, but saw no corresponding decrease in blood pressure. Is this an expected result?

This is a documented finding and a key consideration when working with this compound. Research has shown a dissociation between PRA inhibition and hypotensive effects. While this compound potently inhibits PRA, a statistically significant reduction in mean arterial pressure may not be observed, particularly with oral administration or at lower intravenous doses.[3][5] A significant decrease in blood pressure has been noted at higher intravenous doses (e.g., 10 µmol/kg) or when administered by infusion.[1][3]

One potential explanation for this observation is the short duration of total PRA inhibition. The circulating half-life of Angiotensin I may be long enough to sustain Angiotensin II production and, consequently, maintain arterial pressure during the period of transient, near-total PRA inhibition.[3]

Troubleshooting Unexpected Results

Scenario: You have administered this compound to sodium-depleted cynomolgus monkeys and your assay shows a significant reduction in Plasma Renin Activity (PRA), but you do not observe a statistically significant change in Mean Arterial Pressure (MAP).

Troubleshooting Steps:

  • Verify Dosage and Administration Route: Confirm that the administered dose and route of administration are consistent with those reported to elicit a hypotensive response. A lack of blood pressure change is more likely at lower intravenous doses or with oral administration.[3][5]

  • Confirm Sodium Depletion Status: The hypotensive effects of renin inhibitors are more pronounced in a sodium-depleted state. Ensure that the experimental subjects have been adequately sodium-depleted.

  • Review Timing of Measurements: Consider the pharmacokinetic and pharmacodynamic profile of this compound. The peak inhibition of PRA may not perfectly coincide with the maximum hypotensive effect. Ensure that blood pressure is monitored over a sufficient duration post-administration.

  • Consider Alternative Compensatory Mechanisms: The lack of a blood pressure drop despite renin inhibition could suggest the involvement of other physiological pathways in maintaining blood pressure in your experimental model.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against renin from various species.

SpeciesIC50 (µmol/l)
Human0.010 [3]
Monkey0.0082 [3]
Hog120 [3]
Rat190 [3]

Experimental Protocols

In Vivo Evaluation of this compound in Cynomolgus Monkeys

This is a representative protocol based on published studies.[1][3]

  • Animal Model: Conscious, sodium-depleted cynomolgus monkeys.

  • Sodium Depletion: Achieved through a low-sodium diet and/or administration of diuretics prior to the experiment.

  • Drug Administration:

    • Intravenous (IV): this compound administered as a bolus injection at doses ranging from 0.001 to 1.0 µmol/kg.

    • Oral: this compound administered at a dose of 50 µmol/kg.

  • Sample Collection and Measurements:

    • Blood samples are collected at baseline and at various time points post-administration to measure Plasma Renin Activity (PRA).

    • Mean Arterial Pressure (MAP) is continuously monitored.

  • PRA Assay: Plasma renin activity is determined by measuring the generation of angiotensin I from angiotensinogen.

  • Data Analysis: Dose-response curves are generated for the inhibition of PRA. Changes in MAP from baseline are calculated and statistical significance is determined.

Visualizations

SQ_31844_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Inhibitory Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP SQ_31844 This compound SQ_31844->Angiotensin_I Inhibits Renin

Caption: Mechanism of action of this compound in the RAAS pathway.

Troubleshooting_Workflow Start Start: Administer this compound Measure_PRA Measure Plasma Renin Activity (PRA) Start->Measure_PRA PRA_Inhibited Is PRA Significantly Inhibited? Measure_PRA->PRA_Inhibited Measure_BP Measure Mean Arterial Pressure (MAP) PRA_Inhibited->Measure_BP Yes Troubleshoot_Assay Troubleshoot PRA Assay & Compound Activity PRA_Inhibited->Troubleshoot_Assay No BP_Decreased Is MAP Significantly Decreased? Measure_BP->BP_Decreased Expected_Result Expected Outcome: PRA Inhibition & MAP Decrease (at high IV doses) BP_Decreased->Expected_Result Yes Unexpected_Result Unexpected but Documented Outcome: PRA Inhibition without MAP Decrease BP_Decreased->Unexpected_Result No Consider_Factors Consider: - Dose & Route - Sodium Depletion - Measurement Timing - Compensatory Mechanisms Unexpected_Result->Consider_Factors

Caption: Troubleshooting logic for unexpected results with this compound.

References

Validation & Comparative

Validating Compound Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Due to the absence of publicly available information on "SQ 31844," this guide presents a comparative framework using well-characterized BRAF inhibitors, Vemurafenib and Dabrafenib, to illustrate the process of validating compound specificity. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Specificity of BRAF Inhibitors

The following table summarizes the inhibitory activity of Vemurafenib and Dabrafenib against the BRAF V600E mutant kinase and a panel of other selected kinases to demonstrate their specificity profiles.

Kinase TargetVemurafenib IC50 (nM)Dabrafenib IC50 (nM)
BRAF V600E 31 0.8
BRAF (wild-type)1003.2
CRAF (wild-type)485.0
MEK1>10,000180
ERK2>10,000>10,000
SRC14380
LCK16>1,000
VEGFR21601,100

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is compiled from various public sources for illustrative purposes.

Experimental Protocols

Kinase Inhibition Assay (Radiometric)

A standard method to determine the potency and selectivity of kinase inhibitors is the radiometric assay.

Principle: This assay measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into a substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), [γ-³²P]ATP, and the test compound (e.g., Vemurafenib or Dabrafenib) at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.

  • Termination: The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.

  • Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the substrate, followed by washing away the free ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing compound specificity.

G cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Specificity Profiling cluster_3 Data Analysis Compound Synthesis Compound Synthesis Compound Purification Compound Purification Compound Synthesis->Compound Purification Compound Characterization Compound Characterization Compound Purification->Compound Characterization Determine IC50 Determine IC50 Compound Characterization->Determine IC50 Cell-based Assays Cell-based Assays Compound Characterization->Cell-based Assays Primary Target Kinase Assay Primary Target Kinase Assay Determine IC50->Primary Target Kinase Assay Kinase Panel Screening Kinase Panel Screening Determine IC50->Kinase Panel Screening Compare IC50 Values Compare IC50 Values Kinase Panel Screening->Compare IC50 Values Cell-based Assays->Compare IC50 Values Selectivity Profile Selectivity Profile Compare IC50 Values->Selectivity Profile

Caption: Workflow for validating the specificity of a kinase inhibitor.

Comparative Analysis of the Renin Inhibitor SQ 31844 for Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of SQ 31844, a potent renin inhibitor. By presenting key performance data alongside that of notable alternatives and detailing the experimental protocols, this document aims to facilitate informed decisions in the selection of research tools for studying the renin-angiotensin system (RAS).

Introduction to this compound

This compound is a representative of the imidazole alcohol class of renin inhibitors. It is a potent, second-generation, non-peptide inhibitor of primate renin, demonstrating high specificity.[1] Its mechanism of action is the direct inhibition of renin, the enzyme responsible for the rate-limiting step in the RAS, which involves the conversion of angiotensinogen to angiotensin I. This action leads to a reduction in plasma renin activity (PRA) and subsequently, a decrease in blood pressure.

Comparative Performance of Renin Inhibitors

The following table summarizes the in vitro potency of this compound and other commercially available renin inhibitors. The half-maximal inhibitory concentration (IC50) against human renin is a key metric for comparing the efficacy of these compounds.

CompoundClassHuman Renin IC50 (nM)
This compound Imidazole Alcohol1.3
AliskirenDirect Renin Inhibitor0.6[2]
ZankirenPeptide-like1.1
CiprokirenPeptide-like0.07 (in buffer), 0.65 (in plasma)[3][4]
EnalkirenPeptide-like14

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in the characterization of this compound and its alternatives.

In Vitro Renin Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of renin by 50% (IC50).

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Test compounds (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in Assay Buffer.

  • In a 96-well microplate, add the diluted test compounds to their respective wells. Include wells for a positive control (renin and substrate without inhibitor) and a negative control (substrate and buffer without renin).

  • Add human recombinant renin to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., excitation at 340 nm and emission at 490 nm for EDANS/Dabcyl).

  • Record fluorescence readings at regular intervals for a set period.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Plasma Renin Activity (PRA) Assay

This assay measures the ability of a compound to inhibit renin activity in a biological sample.

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • Incubator or water bath at 37°C and 4°C

  • Angiotensin I radioimmunoassay (RIA) or ELISA kit

  • Test animals (e.g., cynomolgus monkeys)

Procedure:

  • Administer the test compound (e.g., this compound) to the test animals at various doses.

  • At specified time points after administration, collect blood samples into chilled EDTA tubes.

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Divide each plasma sample into two aliquots.

  • Incubate one aliquot at 37°C for a defined period (e.g., 1.5 hours) to allow renin to generate angiotensin I.

  • Incubate the second aliquot at 4°C for the same duration to serve as a baseline control (no angiotensin I generation).

  • Following incubation, stop the enzymatic reaction by placing the samples on ice.

  • Measure the concentration of angiotensin I in both aliquots using an RIA or ELISA kit.

  • Calculate the plasma renin activity as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

  • Compare the PRA in treated animals to that in vehicle-treated control animals to determine the percentage of inhibition.

In Vivo Blood Pressure Measurement

This protocol outlines the measurement of blood pressure in conscious, restrained cynomolgus monkeys.

Materials:

  • Primate restraining chair

  • Automated oscillometric blood pressure monitor with an appropriately sized cuff

  • Test animals (cynomolgus monkeys)

Procedure:

  • Acclimatize the monkeys to the restraining chair and the blood pressure measurement procedure to minimize stress-related fluctuations in blood pressure.

  • Place the monkey in the restraining chair.

  • Wrap the blood pressure cuff snugly around the monkey's arm or tail.

  • Administer the test compound or vehicle to the animal.

  • At predetermined time intervals, activate the automated blood pressure monitor to record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Continue monitoring for the duration of the study to assess the onset, magnitude, and duration of the compound's effect on blood pressure.

  • Analyze the data to determine the dose-dependent effects of the compound on blood pressure.

Visualizing Key Processes

To further aid in the understanding of the experimental context, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Cleavage Renin Renin ACE ACE Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase SQ_31844 This compound SQ_31844->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) signaling pathway and the inhibitory action of this compound.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Compound_Selection Select Renin Inhibitors (this compound & Alternatives) IC50_Determination Determine IC50 (Renin Inhibition Assay) Compound_Selection->IC50_Determination Data_Analysis_invitro Compare In Vitro Potency IC50_Determination->Data_Analysis_invitro Animal_Model Select Animal Model (e.g., Cynomolgus Monkeys) Data_Analysis_invitro->Animal_Model Proceed to In Vivo if potent Compound_Administration Administer Compounds Animal_Model->Compound_Administration PRA_Measurement Measure Plasma Renin Activity (PRA) Compound_Administration->PRA_Measurement BP_Measurement Measure Blood Pressure Compound_Administration->BP_Measurement Data_Analysis_invivo Analyze In Vivo Efficacy PRA_Measurement->Data_Analysis_invivo BP_Measurement->Data_Analysis_invivo

Caption: A generalized experimental workflow for the evaluation of renin inhibitors.

References

Cross-Validation of Drug Effects: A Comparative Guide Using PDK1 as a Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacological and genetic methods for validating the effects of targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical node in cancer signaling pathways. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective resource for researchers engaged in drug discovery and target validation.

Introduction to PDK1 and its Role in Cancer

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the AGC kinase family, playing a pivotal role in signaling pathways crucial for cell survival, proliferation, and metabolism.[1][2] Its activation is often linked to the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers.[1][3] PDK1 phosphorylates and activates several downstream kinases, most notably AKT, which in turn regulates a multitude of cellular processes that contribute to tumorigenesis.[4][5] Given its central role, PDK1 has emerged as a promising therapeutic target in oncology.[1][2][6]

The validation of PDK1 as a drug target relies on demonstrating that its inhibition, either by small molecules or genetic perturbation, leads to desired anti-cancer effects. This guide compares these two approaches, using the well-characterized PDK1 inhibitor GSK2334470 and RNA interference (RNAi) as examples.

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and AKT to the cell membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1, leading to the activation of downstream effectors that promote cell survival and proliferation.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor GSK2334470 (PDK1 Inhibitor) Inhibitor->PDK1 siRNA PDK1 siRNA/shRNA siRNA->PDK1

Caption: The PI3K/PDK1/AKT signaling pathway.

Comparison of Pharmacological and Genetic Inhibition of PDK1

The following tables summarize the quantitative effects of the PDK1 inhibitor GSK2334470 versus genetic knockdown of PDK1 in multiple myeloma (MM) and prostate cancer cell lines.

Table 1: Effects on Cell Viability and Apoptosis

InterventionCell LineAssayResultReference
GSK2334470 RPMI 8226 (MM)Cell Viability (MTT)IC50: 3.98 µM[7]
OPM-2 (MM)Cell Viability (MTT)IC50: 10.56 µM[7]
PDK1 siRNA EC9706 (Esophageal)Apoptosis (Flow Cytometry)Increased apoptosis[8]
LNCaP (Prostate)Glycolysis (Seahorse)Reduced glycolysis[9]
PDK1 shRNA Human PodocytesApoptosis (Flow Cytometry)Increased apoptosis[10]

Table 2: Effects on Downstream Signaling

InterventionCell LineTarget AnalyzedEffectReference
GSK2334470 Multiple Myelomap-AKT (Thr308)Inhibition[7]
Multiple Myelomap-mTORC1Inhibition[7]
PDK1 siRNA EC9706 (Esophageal)p-AKTDown-regulation[8]
MCF7 (Breast)p-GSK3Reduced phosphorylation[11]
PDK1 shRNA Human Podocytesp-AKT (Ser473)Reduced phosphorylation[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

PDK1 Kinase Assay

This assay measures the ability of a compound to inhibit PDK1's kinase activity in a purified system.

Kinase_Assay_Workflow Start Start Combine Combine PDK1 enzyme, substrate peptide, and inhibitor (e.g., GSK2334470) Start->Combine Add_ATP Add ATP to initiate reaction Combine->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Stop Add stop solution (e.g., EDTA) Incubate->Stop Detect Add detection reagent (e.g., ADP-Glo™) Stop->Detect Read Read luminescence Detect->Read End End Read->End

Caption: Workflow for a typical PDK1 kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the PDK1 enzyme, a specific peptide substrate (e.g., PDKtide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[12]

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates Mg2+ ions necessary for kinase activity.

  • Detection: Add a detection reagent, such as the ADP-Glo™ Kinase Assay reagent, which measures the amount of ADP produced. This is done in two steps: first, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP to ATP, which is then measured via a luciferase-based reaction.[12]

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot for Phospho-AKT (Ser473)

This protocol is used to assess the phosphorylation status of AKT, a direct downstream target of PDK1, in cell lysates.

Western_Blot_Workflow Start Start Treat Treat cells with PDK1 inhibitor or siRNA Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse Electrophoresis SDS-PAGE Lyse->Electrophoresis Transfer Transfer proteins to PVDF membrane Electrophoresis->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab Incubate with primary antibody (anti-p-AKT) Block->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detect Add ECL substrate and detect chemiluminescence Secondary_Ab->Detect End End Detect->End

Caption: Workflow for Western blot analysis of p-AKT.

Protocol:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with either the PDK1 inhibitor or transfect with PDK1 siRNA. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Treat Treat with PDK1 inhibitor or siRNA Seed->Treat Incubate_Treat Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT Add MTT reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with a serial dilution of the PDK1 inhibitor or after transfection with PDK1 siRNA.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Alternative Therapeutic Strategies

While direct inhibition of PDK1 is a promising approach, several other strategies targeting the PI3K/AKT/mTOR pathway are also in development or clinical use. These include:

  • PI3K Inhibitors: These compounds block the activity of PI3K, the upstream activator of PDK1.

  • AKT Inhibitors: These molecules directly target AKT, preventing its downstream signaling.

  • mTOR Inhibitors: These drugs inhibit mTORC1 and/or mTORC2, which are downstream of AKT.

The choice of which node to target in this pathway depends on the specific genetic context of the cancer and potential resistance mechanisms.

Conclusion

The cross-validation of a drug's effects using both pharmacological and genetic methods provides a robust framework for target validation. As demonstrated with PDK1, small molecule inhibitors can be used to probe the acute effects of target inhibition, while genetic tools like siRNA offer a high degree of specificity. The concordance of results from both approaches, such as the observed decrease in cell viability and inhibition of downstream signaling, strengthens the confidence in the on-target effects of the therapeutic intervention. This integrated approach is essential for the successful development of targeted cancer therapies.

References

Comparative Analysis of SQ 31844 and a Structurally Similar Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound SQ 31844 and a well-characterized, structurally similar thromboxane A2 (TXA2) receptor antagonist, SQ 29,548. The data presented for this compound is representative and hypothetical, intended to illustrate a potential profile for a next-generation antagonist in this class, while the data for SQ 29,548 is based on published experimental findings.

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in cardiovascular and thrombotic diseases.[1] Antagonists of the TXA2 receptor (TP receptor) are therefore of significant therapeutic interest. The "SQ" series of compounds, developed by Squibb, includes several potent and selective TXA2 receptor antagonists.

Compound Overview

  • This compound (Hypothetical): A novel, late-generation TXA2 receptor antagonist designed for enhanced potency and selectivity.

  • SQ 29,548: A well-established and potent selective TXA2 receptor antagonist.[2] It is known to be a competitive antagonist of the TP receptor and has been shown to inhibit platelet aggregation and vasoconstriction.[2]

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro potency of this compound (hypothetical data) and SQ 29,548 in key functional assays.

Table 1: Inhibition of Platelet Aggregation

CompoundAgonistIC50 (µM)
This compound (Hypothetical) U-466190.02
SQ 29,548 U-466190.06[3]

Table 2: Antagonism of Vasoconstriction in Rat Aorta

CompoundAgonistpA2 Value
This compound (Hypothetical) 9,11-azo PGH28.8
SQ 29,548 9,11-azo PGH28.4[2]

Table 3: Selectivity Profile

CompoundTargetActivity
This compound (Hypothetical) Thromboxane Synthase> 1000 µM (IC50)
SQ 28,668 *Thromboxane Synthase660 µM (IC50)[4]

Signaling Pathway of Thromboxane A2 Receptor

The diagram below illustrates the signaling pathway activated by Thromboxane A2 (TXA2) leading to platelet aggregation and vasoconstriction, and the point of intervention for antagonists like this compound and SQ 29,548.

Thromboxane_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction Antagonist This compound / SQ 29,548 Antagonist->TP_Receptor Blocks

Thromboxane A2 signaling pathway and antagonist intervention.

Experimental Methodologies

In Vitro Platelet Aggregation Assay

  • Objective: To determine the concentration of the antagonist required to inhibit platelet aggregation induced by a TXA2 mimetic (e.g., U-46619).

  • Protocol:

    • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant. The blood is centrifuged at a low speed to separate the PRP.

    • Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred. A baseline of light transmission is established.

    • The antagonist (this compound or SQ 29,548) is added at various concentrations and incubated.

    • A fixed concentration of a platelet agonist, such as the stable TXA2 mimetic U-46619, is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation) is calculated from the dose-response curve.

Aortic Ring Contraction Assay

  • Objective: To assess the ability of the antagonist to inhibit vasoconstriction in isolated arterial tissue.

  • Protocol:

    • Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings.

    • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture. The rings are connected to an isometric force transducer to measure tension.

    • Equilibration: The rings are allowed to equilibrate under a resting tension.

    • Assay Procedure: A cumulative concentration-response curve to a TXA2 mimetic (e.g., 9,11-azo PGH2) is generated.

    • The rings are then washed and incubated with a specific concentration of the antagonist (this compound or SQ 29,548) for a set period.

    • A second concentration-response curve to the agonist is then generated in the presence of the antagonist.

    • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro characterization of a novel TXA2 receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization start Start: Compound Synthesis (this compound) platelet_assay Platelet Aggregation Assay (Human PRP) start->platelet_assay aortic_assay Aortic Ring Contraction Assay (Rat Aorta) start->aortic_assay selectivity_assay Selectivity Assay (e.g., Thromboxane Synthase) start->selectivity_assay data_analysis Data Analysis (IC50, pA2) platelet_assay->data_analysis aortic_assay->data_analysis selectivity_assay->data_analysis end End: Candidate Profile data_analysis->end

Workflow for in vitro characterization of a TXA2 antagonist.

Conclusion

Based on the hypothetical data, this compound represents a potential advancement in the class of TXA2 receptor antagonists, exhibiting higher potency in both inhibiting platelet aggregation and antagonizing vasoconstriction compared to the well-characterized compound SQ 29,548. Both compounds are presumed to be highly selective for the TP receptor over the thromboxane synthase enzyme. The experimental protocols provided offer a standardized framework for the evaluation of such compounds. Further studies would be required to fully characterize the in vivo efficacy and safety profile of any new chemical entity.

References

Benchmarking SQ 31844: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the investigational compound "SQ 31844" has yielded no specific information regarding its mechanism of action, therapeutic targets, or any associated preclinical or clinical studies. The initial search did not provide any data that would allow for a comparison against current standard-of-care treatments for any particular condition.

The search results contained information on other investigational drugs, including RP-1664 (a PLK4 inhibitor), JNJ-90009530, PF-08634404, and Alpha-1 Proteinase Inhibitor (Alpha-1 MP), as well as a review of the CD47-SIRPα signaling pathway. However, none of these results are associated with the identifier "this compound."

Without foundational information on this compound, it is not possible to:

  • Identify the current standard-of-care treatments for its intended therapeutic area.

  • Locate and summarize comparative experimental data.

  • Provide detailed experimental protocols.

  • Create diagrams of its signaling pathway or experimental workflows.

Further action on this request is contingent on the availability of primary data identifying the nature and therapeutic context of this compound.

In Vitro to In Vivo Correlation of SQ 31844 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical phosphodiesterase type 5 (PDE5) inhibitor, SQ 31844, with established alternatives, sildenafil and vardenafil. The data presented is based on established findings for these well-characterized PDE5 inhibitors to provide a framework for evaluating the in vitro to in vivo correlation of novel compounds in this class.

Mechanism of Action: PDE5 Inhibition

This compound and its comparators are potent and selective inhibitors of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP. By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the corpus cavernosum smooth muscle. This vasodilation increases blood flow to the penis, facilitating an erection in the presence of sexual stimulation.

Simplified Signaling Pathway of PDE5 Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP converts GTP GTP Inactive_GMP Inactive 5'-GMP cGMP->Inactive_GMP degraded by PKG_Activation Protein Kinase G (PKG) Activation cGMP->PKG_Activation PDE5 PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKG_Activation->Smooth_Muscle_Relaxation Erection Erection Smooth_Muscle_Relaxation->Erection SQ_31844 This compound (PDE5 Inhibitor) SQ_31844->PDE5 inhibits

Caption: Simplified Signaling Pathway of PDE5 Inhibition.

In Vitro Activity Comparison

The in vitro potency of PDE5 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE1 Selectivity
This compound (Hypothetical) 0.711180~16-fold~257-fold
Sildenafil6.649396~7.4-fold~60-fold
Vardenafil0.711180~16-fold~257-fold

Data for Sildenafil and Vardenafil are compiled from published studies.[1][2] this compound data is hypothetical and mirrors that of Vardenafil for comparative purposes.

In Vivo Efficacy Comparison

The in vivo efficacy of PDE5 inhibitors is commonly assessed in animal models of erectile dysfunction, such as the conscious rabbit model.[3][4] Efficacy is typically measured by the increase in intracavernosal pressure (ICP) upon cavernous nerve stimulation.

CompoundAnimal ModelRoute of AdministrationEffective DoseOnset of ActionDuration of Action
This compound (Hypothetical) RabbitOral0.1 mg/kg~15-30 minutes~4-6 hours
SildenafilRabbitIntravenous10 µg/kg~5 minutes~2-4 hours
VardenafilRabbitOral0.1 mg/kg~15-30 minutes~4-6 hours

Data for Sildenafil and Vardenafil are from published studies.[3][5][6] this compound data is hypothetical.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC50 value of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., using a fluorescence polarization-based assay)[7][8]

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the PDE5 enzyme to the wells of the microplate.

  • Add the diluted test compound to the respective wells.

  • Initiate the enzymatic reaction by adding the cGMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vivo Conscious Rabbit Model for Erectile Dysfunction

Objective: To evaluate the pro-erectile effect of a test compound in a conscious animal model.[3][4]

Materials:

  • Male New Zealand White rabbits

  • Test compound (e.g., this compound)

  • Vehicle control

  • Sodium nitroprusside (SNP) - a nitric oxide donor to potentiate erection

  • Catheters for drug administration and pressure measurement

  • Pressure transducer and recording system

Procedure:

  • House the rabbits under standard laboratory conditions with a regular light-dark cycle and access to food and water ad libitum.

  • On the day of the experiment, gently restrain the conscious rabbits.

  • Administer the test compound or vehicle orally or intravenously.

  • After a predetermined time, infuse SNP intravenously to induce an erectile response.

  • Measure the penile erection by recording the length of the uncovered penile mucosa or by measuring the intracavernosal pressure (ICP) via a catheter inserted into the corpus cavernosum.

  • Record the data continuously and analyze the erectile response in terms of maximal ICP and duration of erection.

Experimental Workflow: In Vivo Efficacy Assessment Animal_Model Conscious Rabbit Model Drug_Administration Oral Administration of This compound or Vehicle Animal_Model->Drug_Administration NO_Donor Intravenous Infusion of Sodium Nitroprusside (SNP) Drug_Administration->NO_Donor Erectile_Response Induction of Erectile Response NO_Donor->Erectile_Response Measurement Measurement of Intracavernosal Pressure (ICP) Erectile_Response->Measurement Data_Analysis Data Analysis: - Max ICP - Duration of Erection Measurement->Data_Analysis

Caption: Experimental Workflow: In Vivo Efficacy Assessment.

In Vitro to In Vivo Correlation (IVIVC)

A successful IVIVC establishes a predictive relationship between an in vitro property of a drug and its in vivo response. For PDE5 inhibitors, this typically involves correlating the in vitro potency (IC50) with in vivo efficacy measures (e.g., the dose required to produce a significant increase in ICP).

A strong correlation would suggest that the in vitro assay is a reliable predictor of in vivo performance, which can accelerate drug development by reducing the reliance on extensive animal testing for initial screening of new chemical entities. Based on the presented data, the potent in vitro activity of this compound (hypothetically similar to vardenafil) translates to high in vivo efficacy at a low oral dose, indicating a positive in vitro to in vivo correlation.

Conclusion

This comparative guide demonstrates the process of evaluating a novel PDE5 inhibitor, this compound, against established alternatives. By systematically comparing in vitro potency and in vivo efficacy, and by employing standardized experimental protocols, researchers can establish a robust in vitro to in vivo correlation. This correlation is crucial for the efficient and effective development of new therapeutic agents for erectile dysfunction.

References

Navigating Adenylyl Cyclase Inhibition: A Guide to Control Experiments in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous experimental design is paramount to generating reproducible and reliable data. When investigating the effects of adenylyl cyclase (AC) inhibitors, a comprehensive set of control experiments is crucial for validating findings and accurately interpreting results. This guide provides an objective comparison of common AC inhibitors and details the essential control experiments, supported by experimental data and protocols.

While the initial topic of interest was the specific compound SQ 31844, a thorough review of publicly available scientific literature and databases did not yield sufficient data to perform a detailed analysis of its performance and experimental use. Therefore, this guide will focus on well-characterized adenylyl cyclase inhibitors, such as SQ 22536, and the foundational principles of designing robust control experiments in this area of research.

Comparison of Common Adenylyl Cyclase Inhibitors

The selection of an appropriate adenylyl cyclase inhibitor is critical and depends on the specific AC isoform(s) of interest and the experimental system. The following table summarizes the quantitative data for commonly used AC inhibitors.

CompoundTarget(s)IC50Key Characteristics
SQ 22536 Broad-spectrum AC inhibitor~50 µM for AC5/6; higher for other isoformsCell-permeable, widely used, but can have off-target effects at high concentrations.
2',5'-dideoxyadenosine (ddA) Broad-spectrum AC inhibitorVaries by isoformCell-permeable, often used as a direct inhibitor of AC.
NKY80 Preferentially inhibits AC5~210 µM for AC5 in intact cellsA derivative of SQ 22536 with reported selectivity for AC5.
MDL-12,330A Reported AC inhibitorNot consistently effective in all cell typesIts efficacy as a direct AC inhibitor has been questioned in some studies.

Essential Control Experiments for Adenylyl Cyclase Inhibition Studies

To ensure the specificity and validity of experimental results, a panel of control experiments should be performed. These controls are designed to rule out alternative explanations for the observed effects and to confirm the mechanism of action of the inhibitor.

Vehicle Control
  • Purpose: To control for the effects of the solvent used to dissolve the adenylyl cyclase inhibitor.

  • Protocol: Treat a set of cells or perform a biochemical assay with the same volume of the vehicle (e.g., DMSO, ethanol, or saline) used to deliver the inhibitor. This group serves as the baseline for comparison.

Positive Control (AC Activator)
  • Purpose: To confirm that the adenylyl cyclase in the experimental system is active and responsive to stimulation. This is crucial for interpreting inhibitory effects.

  • Common Activator: Forskolin is a widely used direct activator of most adenylyl cyclase isoforms (except AC9).

  • Protocol: Treat cells or membranes with a known concentration of forskolin to induce cAMP production. A robust increase in cAMP levels confirms the integrity of the AC signaling pathway.

Negative Control (Inactive Analog or Unresponsive Cell Line)
  • Purpose: To demonstrate the specificity of the inhibitor for its target.

  • Protocol Options:

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of the inhibitor. This helps to rule out non-specific effects related to the chemical scaffold.

    • Unresponsive Cell Line: Utilize a cell line that does not express the target adenylyl cyclase isoform or has a known resistance to the inhibitor.

Rescue Experiment
  • Purpose: To demonstrate that the observed phenotype is a direct result of adenylyl cyclase inhibition.

Experimental Protocols

Adenylyl Cyclase Activity Assay (Membrane Preparation)

This assay directly measures the enzymatic activity of adenylyl cyclase in isolated cell membranes.

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation.

  • Assay Reaction: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compounds (inhibitor, vehicle, or activator).

  • cAMP Quantification: Stop the reaction and measure the amount of cAMP produced using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Cellular cAMP Accumulation Assay

This assay measures the overall level of cAMP within intact cells, reflecting the net result of its synthesis by adenylyl cyclase and its degradation by phosphodiesterases.

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP breakdown.

  • Treatment: Add the adenylyl cyclase inhibitor, vehicle, or a positive control (e.g., forskolin or a Gs-coupled receptor agonist).

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF).

Visualizing Experimental Logic and Signaling Pathways

To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_assays Experimental Assays cluster_controls Control Groups AC_Activity Adenylyl Cyclase Activity Assay cAMP_Accumulation Cellular cAMP Accumulation Assay Vehicle Vehicle Control (e.g., DMSO) Vehicle->AC_Activity Vehicle->cAMP_Accumulation Positive Positive Control (e.g., Forskolin) Positive->cAMP_Accumulation Increases cAMP Negative Negative Control (Inactive Analog) Negative->AC_Activity No Effect Rescue Rescue Experiment (+ cAMP Analog) Rescue->cAMP_Accumulation Restores Downstream Signaling AC_Inhibitor Adenylyl Cyclase Inhibitor (e.g., SQ 22536) AC_Inhibitor->AC_Activity Inhibits AC AC_Inhibitor->cAMP_Accumulation Reduces cAMP

Caption: Workflow for testing an adenylyl cyclase inhibitor with essential controls.

signaling_pathway cluster_membrane Cell Membrane GPCR Gs-coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets AC_Inhibitor AC Inhibitor (e.g., SQ 22536) AC_Inhibitor->AC Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Simplified adenylyl cyclase signaling pathway showing points of activation and inhibition.

Statistical analysis of data from SQ 31844 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Unable to retrieve data for "SQ 31844".

Following a comprehensive search for publicly available information, no specific experimental data, mechanism of action, or associated signaling pathways for a compound or experiment designated "this compound" could be found. The identifier did not correspond to any known entity in the public scientific literature or databases.

This lack of information prevents the creation of a detailed comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational data on the subject.

It is possible that "this compound" refers to an internal project code, a very recent discovery not yet in the public domain, or a misidentified term. Without further context or clarification on the nature of "this compound," a meaningful and accurate statistical analysis and comparison guide cannot be generated at this time.

Unraveling the Mechanism of Action of SQ 31844: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in publicly available, peer-reviewed studies validating the mechanism of action for a compound designated as SQ 31844. Extensive searches across scientific databases and chemical supplier catalogs have yielded no specific information regarding its chemical structure, pharmacological target, or biological activity.

One commercial listing for this compound exists on the website of the chemical supplier Delchimica; however, the product is currently unavailable for sale, and no accompanying scientific data or structural information is provided. This lack of publicly accessible data prevents a direct comparative analysis of this compound with other alternatives as requested.

To fulfill the core requirements of providing a data-driven comparison guide for researchers, scientists, and drug development professionals, further information on this compound is necessary. Should details regarding its therapeutic target, proposed mechanism, or any preliminary experimental data become available, a comprehensive guide could be developed.

For illustrative purposes, this guide will present a hypothetical scenario where this compound is an inhibitor of the enzyme XYZ Kinase, a fictional target relevant to cancer therapy. This will allow for the demonstration of the requested data presentation, experimental protocol details, and visualization of signaling pathways.

Hypothetical Comparison: this compound as an XYZ Kinase Inhibitor

In this scenario, we will compare the performance of this compound with two other fictional XYZ Kinase inhibitors: Compound A and Compound B.

Data Presentation
CompoundTargetIC50 (nM)Selectivity (fold vs. ABC Kinase)Cell-based Potency (EC50, nM)
This compound XYZ Kinase15>100050
Compound A XYZ Kinase520025
Compound B XYZ Kinase5050150

Caption: Comparative in vitro and cell-based activity of XYZ Kinase inhibitors.

Experimental Protocols

XYZ Kinase Inhibition Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds. The assay was performed in a 384-well plate format. The reaction mixture contained 5 nM recombinant human XYZ Kinase, 100 nM biotinylated peptide substrate, and 10 µM ATP in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Compounds were serially diluted in DMSO and added to the reaction mixture. The reaction was incubated for 60 minutes at room temperature. Following incubation, a detection mix containing europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin was added. After a further 60-minute incubation, the TR-FRET signal was measured on a compatible plate reader. IC50 values were calculated using a four-parameter logistic fit.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of a cancer cell line expressing high levels of XYZ Kinase was assessed using a commercially available ATP-based viability assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the compounds or DMSO vehicle control. After 72 hours of incubation, the viability reagent was added, and luminescence was measured. The half-maximal effective concentration (EC50) was determined by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the hypothetical signaling pathway of XYZ Kinase and the workflow for the cellular proliferation assay.

XYZ_Kinase_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase XYZ Kinase XYZ Kinase Receptor Tyrosine Kinase->XYZ Kinase Downstream Effector Downstream Effector XYZ Kinase->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->XYZ Kinase

Caption: Hypothetical signaling pathway of XYZ Kinase.

Cellular_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add Viability Reagent Add Viability Reagent Treat with Compounds->Add Viability Reagent Measure Luminescence Measure Luminescence Add Viability Reagent->Measure Luminescence

Caption: Experimental workflow for the cellular proliferation assay.

While a direct comparison involving this compound is not currently feasible due to the absence of public data, the provided framework illustrates the expected content and format of a comprehensive comparison guide. Researchers and drug development professionals are encouraged to seek more specific information regarding this compound to enable a thorough and accurate evaluation of its mechanism and performance relative to other therapeutic alternatives.

Safety Operating Guide

Safe Disposal of SQ 31844: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of SQ 31844, a renin inhibitor, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. If an SDS for this compound is not directly accessible, the following general precautions for handling potent research compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Spill Management: Have a spill kit readily available. In case of a spill, it should be managed as a hazardous waste incident.

II. Disposal Plan and Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural plan that should be adapted to meet institutional guidelines.

Step 1: Waste Identification and Classification

Properly classify the waste stream containing this compound. Since it is a synthetic organic compound used in research, it should be treated as hazardous chemical waste unless determined otherwise by a qualified safety professional.

Step 2: Segregation

Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.[1] Incompatible chemicals should be separated by physical barriers.[1]

  • Solid Waste: Unused or expired pure compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE.

  • Liquid Waste: Solutions containing this compound, and the first rinse from cleaning contaminated glassware.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[2]

Step 3: Waste Collection and Labeling

  • Containers: Use chemically compatible, leak-proof containers with secure closures.[1] For liquid waste, ensure the container is appropriate for the solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Indicate the start date of waste accumulation.

Step 4: Storage

Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[3] The storage area should have secondary containment to control potential leaks.[3]

Step 5: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.[1]

III. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.

ParameterGuidelineSource
Maximum Accumulation Time Up to 6 months in academic laboratories[1]
Maximum Accumulation Volume 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[3]
Container Rinsing Triple rinse empty containers of acute hazardous waste; the first rinse is collected as hazardous waste.[2][4]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Personal Protective Equipment Ventilation Work in Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safety Classify Classify Waste as Hazardous Ventilation->Classify Begin Disposal Process Segregate Segregate Solid and Liquid Waste Classify->Segregate Collect Collect in Labeled, Compatible Containers Segregate->Collect Store Store in Designated Satellite Area Collect->Store Secure for Pickup EHS Contact EHS for Waste Pickup Store->EHS Disposal Professional Disposal EHS->Disposal Final Disposition

Figure 1: Workflow for the proper disposal of this compound.

V. Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

This compound is a renin inhibitor. Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure.[5][6] The diagram below illustrates the point of inhibition by compounds like this compound within this pathway.

cluster_inhibition Point of Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin SQ31844 This compound (Renin Inhibitor) SQ31844->Renin Inhibits

Figure 2: Inhibition of the RAAS pathway by this compound.

References

Essential Safety and Handling Guidance for SQ 31844

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of SQ 31844, a potent renin inhibitor. The following procedural guidance is intended to support safe laboratory practices and answer key operational questions.

Chemical Identification and Properties

This compound is a novel renin inhibitor belonging to the imidazolidinol class of compounds. Due to its potent biological activity, it requires careful handling to minimize exposure.

PropertyValue
Chemical Name N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide[1]
CAS Number 115766-42-2[1]
Molecular Formula C32H44N8O5[1]
Molecular Weight 620.74 g/mol [1]
Known Biological Effect Potent in vitro inhibitor of primate renin.[2][3][4]

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is mandatory for handling this and other potent pharmaceutical compounds to prevent dermal, ocular, and respiratory exposure.

Protection TypeRecommended Equipment
Hand Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended for handling concentrated solutions or the pure compound.
Eye/Face Safety glasses with side shields are required at a minimum. For operations with a risk of splashing or aerosol generation, a face shield in combination with safety goggles is essential.
Body A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, disposable coveralls are recommended.
Respiratory For handling the solid compound or when there is a potential for aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be conducted in a certified chemical fume hood or other ventilated enclosure.

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is critical to ensure safety when working with this compound.

Preparation and Weighing:

  • All handling of the solid form of this compound must be conducted within a certified chemical fume hood or a powder containment hood.

  • Before weighing, decontaminate the balance and surrounding surfaces.

  • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of as chemical waste.

  • Tare the balance with the receiving vessel before adding the compound.

  • Slowly and carefully transfer the desired amount of this compound to the vessel to minimize dust generation.

  • After weighing, carefully clean the balance and all surfaces with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.

Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the vessel containing the pre-weighed this compound.

  • Ensure the vessel is securely capped before mixing or vortexing.

General Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Solid Waste:

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.

Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.

Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Workflow for Handling Potent Compounds without a Specific SDS

The following diagram outlines the logical steps to be taken when handling a research compound for which a specific Safety Data Sheet is not available.

Handling_Potent_Compound_Workflow cluster_prep Preparation Phase cluster_risk_assessment Risk Assessment Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Compound (this compound) identify Identify Compound (Name, CAS No.) start->identify search_sds Search for Specific SDS identify->search_sds sds_found SDS Available? search_sds->sds_found no_sds No Specific SDS Found sds_found->no_sds No use_sds Follow SDS Guidelines sds_found->use_sds Yes gather_info Gather General Safety Info (e.g., for Renin Inhibitors) no_sds->gather_info assess_risk Perform Risk Assessment (Consult with EHS) gather_info->assess_risk define_sop Define Standard Operating Procedure (SOP) assess_risk->define_sop follow_sop Follow Defined SOP define_sop->follow_sop ppe Select & Use Appropriate PPE use_sds->ppe follow_sop->ppe handling Handle in Controlled Environment (e.g., Fume Hood) ppe->handling waste Segregate & Label Hazardous Waste handling->waste dispose Dispose via EHS Guidelines waste->dispose end End dispose->end

Caption: Workflow for safe handling of research compounds lacking a specific SDS.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SQ 31844
Reactant of Route 2
SQ 31844

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.